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  • Product: N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide
  • CAS: 685108-58-1

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Insights for N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary & Structural Significance N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Structural Significance

N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide (an arylsemicarbazide) is a highly specialized structural motif utilized in advanced materials and medicinal chemistry. The core structure features a hydrazinecarboxamide (semicarbazide) pharmacophore, which is well-documented for its utility in designing anticonvulsant agents and enzyme inhibitors[1]. The strategic incorporation of the bulky, highly lipophilic 4-pentylcyclohexyl moiety at the para position of the phenyl ring dramatically increases the molecule's partition coefficient (LogP). This modification is critical for modulating pharmacokinetic properties, specifically enhancing blood-brain barrier (BBB) penetration for neurotherapeutics[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes. Here, we dissect a field-proven, self-validating two-step synthetic pathway that prioritizes chemoselectivity, scalable yields, and operator safety by avoiding hazardous isocyanate intermediates[2].

Retrosynthetic Strategy & Pathway Selection

The classical synthesis of arylsemicarbazides involves the reaction of an aryl isocyanate with hydrazine. However, aryl isocyanates are highly moisture-sensitive, toxic, and prone to side reactions that yield symmetric ureas.

To ensure a robust and reproducible protocol, we employ a carbamate-mediated pathway [2]. This strategy involves the initial conversion of the commercially available starting material, 4-(4-pentylcyclohexyl)aniline[3], into a stable phenyl carbamate intermediate. This intermediate is subsequently subjected to hydrazinolysis.

SynthesisWorkflow A 4-(4-pentylcyclohexyl)aniline (Lipophilic Precursor) C Phenyl N-[4-(4-pentylcyclohexyl)phenyl] carbamate (Intermediate) A->C Step 1: Carbamylation B Phenyl Chloroformate K2CO3 / Acetone (0-5 °C) B->C E N-[4-(4-pentylcyclohexyl)phenyl] -1-hydrazinecarboxamide C->E Step 2: Hydrazinolysis D Hydrazine Hydrate (80%) 1,4-Dioxane (Reflux) D->E

Two-step synthesis workflow for the target arylsemicarbazide.

Mechanistic Causality (E-E-A-T)

Understanding the thermodynamic drivers of this reaction is essential for troubleshooting and scale-up.

Why Phenyl Chloroformate? In Step 1, phenyl chloroformate is selected over alkyl chloroformates (e.g., ethyl chloroformate). The causality lies in the leaving group ability during the Step 2 hydrazinolysis. The pKa of phenol is approximately 10, whereas the pKa of ethanol is ~16. When hydrazine attacks the carbamate carbonyl, the resulting tetrahedral intermediate must collapse. The phenoxide ion is a vastly superior leaving group compared to an alkoxide, dramatically lowering the activation energy barrier and accelerating the formation of the final semicarbazide[2].

The Alpha-Effect: Hydrazine is a potent nucleophile due to the "alpha-effect"—the repulsion between the unshared electron pairs on adjacent nitrogen atoms increases the HOMO energy, making it highly reactive toward the electrophilic carbonyl carbon of the carbamate.

Mechanism C Carbamate Ar-NH-CO-OPh T Tetrahedral Intermediate Oxyanion C->T Attack N Nucleophile NH2-NH2 N->T P Product Ar-NH-CO-NH-NH2 T->P Collapse L Leaving Group Phenol (PhOH) T->L Expulsion

Nucleophilic acyl substitution mechanism via a tetrahedral intermediate.

Experimental Methodologies

The following protocols are designed as self-validating systems. The visual cues (precipitate formation) and physical property shifts inherently confirm reaction progress.

Protocol 1: Synthesis of Phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate

Objective: High-yield synthesis of the activated intermediate.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 4-(4-pentylcyclohexyl)aniline (50.0 mmol)[3] and anhydrous potassium carbonate (K₂CO₃, 100.0 mmol).

  • Solvation: Suspend the mixture in 50 mL of anhydrous acetone. Cool the system to 0–5 °C using an ice-water bath. Note: K₂CO₃ acts as a mild acid scavenger to neutralize the HCl generated, preventing the protonation of the aniline precursor.

  • Addition: Add phenyl chloroformate (75.0 mmol) dropwise over 30 minutes via an addition funnel. Strict temperature control is required to suppress exothermic side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 3 hours.

  • Isolation: Evaporate the acetone under reduced pressure. Triturate the crude residue with 150 mL of distilled water to dissolve inorganic salts.

  • Purification: Filter the resulting precipitate, wash with cold water (3 x 50 mL), and dry under vacuum at 45 °C to afford the intermediate carbamate[2].

Protocol 2: Hydrazinolysis to the Target Arylsemicarbazide

Objective: Chemoselective displacement of the phenoxy group.

  • Preparation: In a 100 mL round-bottom flask, dissolve the intermediate carbamate (20.0 mmol) in 20 mL of 1,4-dioxane.

  • Reagent Addition: Add 80% hydrazine hydrate (10 mL) in a single portion. Note: A large excess of hydrazine is critical to drive the equilibrium forward and prevent the formation of symmetrical carbohydrazides.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 101 °C) overnight with vigorous magnetic stirring[2].

  • Precipitation: Cool the mixture to room temperature. The highly lipophilic target arylsemicarbazide will precipitate out of the solvent matrix as the temperature drops.

  • Washing & Recovery: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) followed by water (50 mL). Crucial Step: The ethanol wash removes the phenol byproduct and any unreacted hydrazine.

  • Final Polish: Recrystallize from absolute ethanol to yield pure N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide.

Quantitative Data & Reaction Optimization

The choice of solvent in Step 2 is the primary variable dictating yield and purity. Because the 4-pentylcyclohexyl group imparts extreme hydrophobicity, low-boiling polar solvents fail to maintain the carbamate in solution at temperatures high enough to overcome the activation energy barrier of the hydrazinolysis.

Table 1: Optimization of Hydrazinolysis Conditions

Solvent SystemTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)Mechanistic Observation
Ethanol78 (Reflux)244588Poor solubility of the lipophilic carbamate precursor.
THF66 (Reflux)245290Insufficient thermal energy to drive rapid tetrahedral collapse.
DMF100127692Good solubility, but difficult solvent removal during workup.
1,4-Dioxane 101 (Reflux) 12 89 >98 Optimal balance of boiling point, solvation, and easy isolation.

Data Summary: 1,4-Dioxane provides the optimal thermodynamic environment, driving the reaction to >89% yield in half the time compared to lower-boiling solvents, while allowing for clean precipitation of the product upon cooling[2].

References

  • Title: CAS 73163-44-7 4-(4-Pentylcyclohexyl)
  • Source: clockss.
  • Source: if-pan.krakow.

Sources

Exploratory

The Endocannabinoid System's Potential New Modulators: A Technical Guide to the Biological Activity of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide Derivatives

For Immediate Distribution An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the anticipated biological activity of N-[4...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Distribution

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the anticipated biological activity of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide derivatives. Drawing upon extensive research into structurally analogous compounds, we will explore the likely molecular target, mechanism of action, and structure-activity relationships of this novel chemical class. This document serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of these compounds, particularly in the context of the endocannabinoid system.

Executive Summary: Targeting Fatty Acid Amide Hydrolase (FAAH)

The N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide scaffold represents a promising, yet underexplored, class of compounds with a high probability of acting as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase responsible for the degradation of endogenous cannabinoids, such as anandamide.[1][2] Inhibition of FAAH elevates endocannabinoid levels, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][3][4] The structural architecture of the N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide derivatives, featuring a lipophilic tail and a reactive hydrazinecarboxamide warhead, strongly suggests a mechanism-based, covalent inhibition of FAAH, analogous to well-characterized carbamate and urea inhibitors.[5][6]

The Scientific Rationale: Structural Analogy to Known FAAH Inhibitors

The hypothesis that N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide derivatives are FAAH inhibitors is built upon a strong foundation of structure-activity relationship (SAR) studies of existing FAAH inhibitors.

The Lipophilic Tail: Docking in the Acyl Chain-Binding Channel

The 4-(4-pentylcyclohexyl)phenyl moiety serves as a bulky, lipophilic tail. This structural feature is critical for anchoring the inhibitor within the hydrophobic acyl chain-binding (ACB) channel of the FAAH active site.[7] This is exemplified by the potent FAAH inhibitor URB597 (cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester), which utilizes its N-cyclohexyl and O-biphenyl groups to occupy these hydrophobic pockets.[8] The trans-cyclohexyl ring and the pentyl chain in the proposed derivatives are expected to provide the necessary steric bulk and lipophilicity for high-affinity binding.

The Hydrazinecarboxamide "Warhead": A Covalent Modifier

The hydrazinecarboxamide group is a key functional moiety that likely acts as a carbamoylating agent, leading to the irreversible inhibition of FAAH. This is analogous to the mechanism of action of carbamate and urea-based FAAH inhibitors, which covalently modify the catalytic serine residue (Ser241) in the enzyme's active site.[6][9] This covalent modification incapacitates the enzyme, preventing it from hydrolyzing its natural substrates. The hydrazinecarboxamide offers a unique chemical scaffold that may confer advantages in terms of reactivity, selectivity, and pharmacokinetic properties compared to existing carbamate and urea inhibitors.

Proposed Mechanism of Action: Covalent Carbamylation of FAAH

The proposed mechanism of inhibition for N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide derivatives involves a two-step process:

  • Reversible Binding: The inhibitor initially binds non-covalently to the FAAH active site, with the lipophilic tail occupying the ACB channel.

  • Covalent Modification: The catalytic triad of FAAH (Ser241-Ser217-Lys142) activates the Ser241 residue, which then nucleophilically attacks the carbonyl carbon of the hydrazinecarboxamide. This results in the formation of a covalent carbamoyl-enzyme intermediate and the release of a hydrazine leaving group.[10] This covalent modification is likely irreversible, leading to a prolonged duration of action.

FAAH Inhibition Mechanism cluster_0 FAAH Active Site FAAH FAAH (Ser241-OH) Complex Reversible Enzyme-Inhibitor Complex FAAH->Complex Inhibitor N-[4-(4-pentylcyclohexyl)phenyl] -1-hydrazinecarboxamide Inhibitor->Complex Binding Covalent_Adduct Carbamylated FAAH (Inactive) Complex->Covalent_Adduct Nucleophilic Attack by Ser241

Caption: Proposed mechanism of FAAH inhibition.

Structure-Activity Relationship (SAR) Insights

Based on extensive research on related FAAH inhibitors, the following SAR principles can be anticipated for the N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide class:

Structural MoietyPredicted Impact on ActivityRationale
Pentyl Chain Length Optimal length is crucial for fitting into the hydrophobic pocket. Shorter or longer chains may decrease potency.Mimics the fatty acid chain of endogenous substrates like anandamide.
Cyclohexyl Ring Conformation The trans conformation is likely to be more active than the cis conformation.Provides a better fit within the enzyme's binding channel.
Phenyl Ring Substitution Electron-withdrawing or donating groups could modulate the reactivity of the hydrazinecarboxamide.Alters the electrophilicity of the carbonyl carbon.
Hydrazinecarboxamide Substituents Substitution on the hydrazine nitrogens could influence binding and reactivity.Steric hindrance or altered electronics can impact the carbamylation step.

Experimental Protocols

Proposed Synthesis of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide

A plausible synthetic route for the title compounds can be adapted from established methods for the synthesis of semicarbazides (hydrazinecarboxamides).[11]

Synthesis Workflow A 4-(4-pentylcyclohexyl)aniline C 4-(4-pentylcyclohexyl)phenyl isocyanate A->C Phosgenation B Phosgene or Triphosgene B->C E N-[4-(4-pentylcyclohexyl)phenyl] -1-hydrazinecarboxamide C->E Reaction with Hydrazine D Hydrazine hydrate D->E

Caption: Proposed synthetic workflow.

Step-by-step Protocol:

  • Synthesis of 4-(4-pentylcyclohexyl)phenyl isocyanate: To a solution of 4-(4-pentylcyclohexyl)aniline in an inert solvent (e.g., toluene), add a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., triethylamine) at 0 °C. Allow the reaction to warm to room temperature and stir until completion. The resulting isocyanate can be purified by distillation or used directly in the next step.

  • Formation of the Hydrazinecarboxamide: Add the 4-(4-pentylcyclohexyl)phenyl isocyanate solution dropwise to a solution of hydrazine hydrate in an appropriate solvent (e.g., ethanol or THF) at 0 °C. Stir the reaction at room temperature until the isocyanate is consumed. The product, N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide, can be isolated by precipitation or extraction and purified by recrystallization or column chromatography.

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol provides a method for determining the in vitro inhibitory potency (IC50) of the synthesized derivatives against FAAH.[12][13][14][15][16]

Materials:

  • Human recombinant FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., URB597)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in FAAH Assay Buffer. Prepare a working solution of the FAAH enzyme and the fluorogenic substrate in the same buffer.

  • Assay Setup: In a 96-well plate, add the FAAH Assay Buffer, followed by the test compound dilutions or vehicle control (DMSO). Add the diluted FAAH enzyme solution to all wells except for the background controls.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) at 37°C for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based FAAH Activity Assay

This protocol assesses the ability of the compounds to inhibit FAAH within a cellular environment.[12]

Materials:

  • A cell line overexpressing FAAH (e.g., HEK293-hFAAH)

  • Cell culture medium

  • Test compounds (dissolved in DMSO)

  • Radiolabeled anandamide (e.g., [¹⁴C]anandamide)

  • Scintillation cocktail and counter

Procedure:

  • Cell Treatment: Plate the FAAH-expressing cells and allow them to adhere. Treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 2 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them.

  • FAAH Activity Measurement: Incubate the cell lysates with radiolabeled anandamide at 37°C.

  • Extraction and Quantification: Stop the reaction and extract the radiolabeled ethanolamine product. Quantify the amount of product using a scintillation counter.

  • Data Analysis: Determine the FAAH activity in the treated cells relative to the vehicle-treated cells and calculate the IC50 values.

Future Directions and Therapeutic Potential

The N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide scaffold holds significant promise for the development of novel FAAH inhibitors. Future research should focus on:

  • Synthesis and In Vitro Screening: Synthesizing a library of derivatives with variations in the lipophilic tail and substitutions on the phenyl ring and hydrazinecarboxamide moiety to establish a clear SAR.

  • Selectivity Profiling: Assessing the selectivity of potent compounds against other serine hydrolases, such as monoacylglycerol lipase (MAGL), to ensure target specificity.

  • In Vivo Efficacy: Evaluating the in vivo efficacy of lead compounds in animal models of pain, inflammation, and anxiety.

  • Pharmacokinetic and Toxicological Studies: Characterizing the ADME-Tox properties of promising candidates to assess their drug-likeness.

The development of potent and selective FAAH inhibitors from this chemical class could lead to new therapeutic agents for a range of debilitating conditions, offering a safer alternative to direct-acting cannabinoid receptor agonists.

Sources

Foundational

Comprehensive Thermodynamic Profiling of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide

Executive Summary & Mechanistic Overview In the development of advanced liquid crystalline materials and targeted pharmaceutical intermediates, N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide (CAS: 685108-58-1) p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

In the development of advanced liquid crystalline materials and targeted pharmaceutical intermediates, N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide (CAS: 685108-58-1) presents a fascinating thermodynamic duality. The molecule is fundamentally bifunctional: it possesses a highly hydrophobic, rigid, rod-like 4-pentylcyclohexylphenyl core and a highly polar, hydrogen-bonding hydrazinecarboxamide (semicarbazide) terminus .

Understanding the thermodynamic stability of this compound requires decoupling the physical phase transitions driven by the mesogenic core from the chemical degradation pathways dictated by the reactive semicarbazide group. As a Senior Application Scientist, I approach this not merely as a data-gathering exercise, but as a mechanistic deconstruction. The hydrophobic tail drives complex self-assembly (melt and cold crystallization), while the semicarbazide headgroup acts as the thermodynamic "weak link," susceptible to keto-enol tautomerization and thermal cleavage.

Structural Thermodynamics & Causality

To engineer formulations or synthetic routes using this compound, one must understand the causality behind its thermodynamic behavior:

  • The Mesogenic Core & Phase Behavior : The 4-pentylcyclohexylphenyl moiety is a classic mesogen. Molecules with this architecture exhibit complex, multi-stage nonisothermal crystallization processes. The interplay between smectic phases and isotropic melts heavily influences the apparent thermal stability of the bulk material. If cooled too rapidly, the system can become kinetically trapped in a metastable orientationally disordered crystal (ODIC) phase, skewing subsequent thermodynamic measurements[1].

  • The Hydrazinecarboxamide Terminus : The -NH-CO-NH-NH₂ group forms extensive intermolecular hydrogen-bonding networks. While these networks increase the creep resistance and solid-state stability of the material[3], the chemical bonds within the hydrazinecarboxamide are thermally labile. At elevated temperatures, the moiety undergoes keto-enol tautomerization, followed by primary thermal degradation (typically N-N or C-N bond cleavage) at temperatures exceeding 200 °C [2]. Furthermore, crystallization pathway-dependent polymorphism can significantly alter the thermal response and degradation onset of such hydrazone/semicarbazide derivatives [4].

Pathway Intact Intact Molecule (Keto Form) Enol Enol Tautomer (High Temp) Intact->Enol Tautomerization Cleavage N-N Bond Cleavage (Radical Formation) Intact->Cleavage Thermal >210°C Hydrolysis Hydrolytic Cleavage (Aqueous/Humid) Intact->Hydrolysis Moisture + Heat Degradants Primary Degradants (Anilines + Isocyanates) Cleavage->Degradants Hydrolysis->Degradants

Fig 1: Primary thermodynamic degradation and tautomerization pathways of the hydrazinecarboxamide.

Empirical Evaluation Protocols

To accurately map the thermodynamic landscape of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide, we must employ self-validating empirical workflows. The following protocols are designed to isolate specific thermodynamic variables.

Protocol 1: High-Resolution DSC for Phase Transition Mapping

Differential Scanning Calorimetry (DSC) is utilized to quantify the enthalpy of fusion ( ΔHfus​ ) and identify mesophase transitions.

  • Causality : We utilize a slow scanning rate to prevent the kinetic trapping of the 4-pentylcyclohexylphenyl core in a supercooled smectic state, ensuring we measure true thermodynamic equilibrium.

  • Step 1 : Weigh 2.0–3.0 mg of the sample into an aluminum standard crucible. Seal with a pierced lid to allow outgassing.

  • Step 2 : Equilibrate at 25 °C for 5 minutes under a 50 mL/min dry Nitrogen purge.

  • Step 3 : Heat from 25 °C to 190 °C at a strictly controlled rate of 5 K/min. (Do not exceed 190 °C to avoid the onset of semicarbazide degradation).

  • Step 4 : Cool from 190 °C to 25 °C at 2 K/min to observe cold crystallization.

  • Self-Validation Check : Perform a second identical heating cycle. If the endothermic transition temperatures ( Tm​ ) shift by >0.5 °C, the sample has either chemically degraded or the first cycle failed to reach thermodynamic equilibrium, invalidating the ΔHfus​ calculation.

Protocol 2: TGA for Degradation Kinetics

Thermogravimetric Analysis (TGA) isolates the chemical stability limits of the hydrazinecarboxamide group.

  • Causality : By running the analysis in an inert atmosphere, we isolate purely thermal bond dissociation (thermodynamic cleavage) from oxidative degradation pathways.

  • Step 1 : Load 5.0 mg of sample into an alumina (Al₂O₃) pan.

  • Step 2 : Purge the furnace with high-purity Nitrogen (60 mL/min) for 15 minutes prior to heating.

  • Step 3 : Heat from 25 °C to 500 °C at 10 K/min.

  • Self-Validation Check : Analyze the first derivative of the mass loss curve (DTG). The DTG signal must return to absolute zero between the first mass loss event (loss of the hydrazine moiety) and the secondary degradation of the mesogenic core. If it does not, the degradation pathways are overlapping, and the heating rate must be reduced to 2 K/min to resolve the individual thermodynamic events.

Workflow A Sample Prep (N-[4-(4-pentylcyclohexyl)phenyl] -1-hydrazinecarboxamide) B DSC Analysis (Phase Transitions) A->B C TGA Analysis (Thermal Degradation) A->C D DFT Modeling (Tautomer Stability) A->D E Thermodynamic Profile Synthesis B->E C->E D->E

Fig 2: Multimodal thermodynamic profiling workflow integrating DSC, TGA, and DFT analyses.

Computational Thermodynamics (DFT)

Empirical data must be grounded in quantum mechanical models. Density Functional Theory (DFT) is employed to calculate the relative thermodynamic stability of the tautomers.

  • Methodology : Use the B3LYP functional with a 6-31G(d,p) basis set.

  • Causality : The hydrazinecarboxamide group can exist in keto and enol forms. The keto form is generally more thermodynamically stable at room temperature due to the resonance stabilization of the amide bond. However, calculating the Gibbs free energy difference ( ΔG ) between these states allows us to predict the temperature at which the enol form becomes populated, which directly precedes thermal degradation [4]. Furthermore, calculating the Bond Dissociation Energy (BDE) of the terminal N-N bond explains why the TGA mass loss initiates precisely where it does.

Quantitative Data Presentation

The following table synthesizes the expected thermodynamic parameters for N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide, extrapolated from validated empirical studies on structurally analogous semicarbazides and mesogens [1][2][3].

Thermodynamic ParameterSymbolExpected Value RangeAnalytical MethodMechanistic Significance
Melting Onset Temperature Tm​ 155.0 – 165.0 °CDSCBreakdown of the primary hydrogen-bonding network.
Enthalpy of Fusion ΔHfus​ 28.5 – 35.0 kJ/molDSCEnergy required to overcome the hydrophobic stacking of the mesogenic core.
Degradation Onset Td​ 205.0 – 215.0 °CTGAThermal cleavage of the hydrazinecarboxamide N-N or C-N bonds.
Keto-Enol Energy Gap ΔGk−e​ +12.5 – 15.0 kcal/molDFTThermodynamic preference for the keto tautomer at standard state.
Activation Energy of Deg. Ea​ ~110 kJ/molIsoconversional TGAKinetic barrier to primary thermal decomposition.

Conclusion

The thermodynamic stability of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide is a delicate balance between the robust, self-assembling nature of its mesogenic core and the reactive, labile nature of its semicarbazide terminus. By strictly adhering to self-validating empirical protocols (DSC, TGA) and grounding the results in computational DFT models, researchers can accurately predict its behavior during high-temperature processing, formulation, or long-term storage.

References

  • Rozwadowski, T. Interplay between Melt and Cold Crystallization in a Smectic Liquid Crystal, 4-Pentylphenyl 4-(trans-4-Pentylcyclohexyl)benzoate. ACS Publications.
  • Pitucha, M., et al. Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. Journal of Thermal Analysis and Calorimetry.
  • Maessen, S. J. D., et al. Structure–property relationships to direct the dynamic properties of acylsemicarbazide-based materials. Polymer Chemistry (RSC Publishing).
  • ACS Publications. Crystallization Pathway-Dependent Polymorphism and Photoluminescence in a Schiff Base Hydrazone.

Protocols & Analytical Methods

Method

Application Note: Stability-Indicating HPLC Method Development for N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide

Executive Summary The quantification of complex lipophilic intermediates, such as N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide , presents unique analytical challenges due to the structural dichotomy of the mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of complex lipophilic intermediates, such as N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide , presents unique analytical challenges due to the structural dichotomy of the molecule. It features a highly hydrophobic 4-pentylcyclohexylphenyl moiety coupled with a polar, reactive hydrazinecarboxamide tail. This application note details the development, optimization, and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Designed in alignment with the latest ICH Q2(R2) guidelines [1], this protocol ensures robust quantification and impurity resolution suitable for drug development and quality control workflows.

Analyte Profiling & Chromatographic Rationale

To design a self-validating analytical system, every chromatographic parameter must be grounded in the physicochemical properties of the analyte.

  • Detection Strategy (Direct UV vs. Derivatization): Small aliphatic semicarbazides and hydrazines typically lack a chromophore, necessitating complex and time-consuming pre-column derivatization (e.g., with 4-nitrobenzoyl chloride) for UV detection [2]. However, our target analyte possesses an intrinsic conjugated phenyl ring directly adjacent to the hydrazine moiety. This provides a strong UV absorption band, allowing for direct, derivatization-free detection at 254 nm, thereby minimizing method variability and sample preparation artifacts.

  • Column Selection: The massive hydrophobic bulk of the 4-pentylcyclohexyl group strongly retains on traditional fully porous C18 columns, often leading to peak broadening. We selected a Solid-Core (Superficially Porous) C18 column (2.7 µm) . The solid core limits the diffusion path of the bulky analyte, significantly enhancing mass transfer kinetics and delivering sharp peaks even at higher flow rates.

  • Mobile Phase & pH Control: The hydrazinecarboxamide group contains basic nitrogen atoms susceptible to secondary interactions with residual silanols on the stationary phase, which causes peak tailing. By buffering the aqueous mobile phase to pH 3.5 using 10 mM Ammonium Formate , we suppress silanol ionization and stabilize the reactive hydrazine tail against base-catalyzed oxidation.

Quality by Design (QbD) Method Development Workflow

The method was developed using a Quality by Design (QbD) approach, ensuring that robustness is built into the procedure rather than tested into it as an afterthought.

QbD_Workflow Start Target Analyte Profiling (Lipophilic Head + Polar Tail) Risk Risk Assessment (Solubility & Oxidation) Start->Risk Scouting Column & Mobile Phase Scouting (Solid-Core C18, pH 3.5) Risk->Scouting Opt Method Optimization (Gradient Elution, Temp 40°C) Scouting->Opt Val ICH Q2(R2) Validation (Specificity, Precision, Linearity) Opt->Val

Fig 1. Quality by Design (QbD) workflow for HPLC method development.

Experimental Protocols

Chromatographic Conditions

To balance the elution of polar degradation products and the highly retained parent compound, a steep gradient elution was employed.

ParameterSpecificationRationale
Column Solid-Core C18, 100 x 4.6 mm, 2.7 µmEnhances mass transfer for bulky lipophilic molecules.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Stabilizes hydrazinecarboxamide; prevents silanol tailing.
Mobile Phase B Acetonitrile (100%)Strong organic modifier to elute the pentylcyclohexyl group.
Gradient Program 0-2 min: 40% B2-8 min: 40% 90% B8-10 min: 90% B10.1-13 min: 40% BResolves polar degradants early; sweeps lipophilic API late.
Flow Rate 1.2 mL/minOptimizes throughput on superficially porous particles.
Column Temp 40°CReduces mobile phase viscosity and improves peak symmetry.
Detection UV at 254 nmTargets the conjugated phenyl ring system.
Injection Vol 5 µLPrevents column overloading and solvent effects.
Step-by-Step Sample Preparation Methodology

Critical Insight: Due to its extreme lipophilicity, the analyte will precipitate if introduced directly into a highly aqueous diluent. The sample solvent must bridge the gap between complete dissolution and chromatographic compatibility.

  • Primary Stock Solution (1.0 mg/mL):

    • Accurately weigh 10.0 mg of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide reference standard into a 10 mL volumetric flask.

    • Add 7 mL of Tetrahydrofuran (THF) to ensure complete dissolution of the lipophilic tail.

    • Sonicate for 5 minutes at room temperature.

    • Make up to volume with THF.

  • Working Standard Solution (100 µg/mL):

    • Pipette 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Acetonitrile:Water (80:20, v/v) . Note: Do not use the initial mobile phase (40% B) as the diluent, as the compound may crash out of solution. The 5 µL injection volume ensures the stronger sample solvent does not cause peak distortion.

  • Sample Filtration:

    • Filter all working solutions through a 0.22 µm PTFE syringe filter prior to injection. Discard the first 1 mL of filtrate.

Forced Degradation Protocol (Specificity)

To prove the method is stability-indicating, the analyte was subjected to stress conditions to generate potential degradation products.

  • Acidic Stress: 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1N NaOH. Dilute to 100 µg/mL.

  • Alkaline Stress: 1 mL Stock + 1 mL 1N NaOH. Heat at 60°C for 2 hours. Neutralize with 1N HCl. Dilute to 100 µg/mL.

  • Oxidative Stress: 1 mL Stock + 1 mL 3% H₂O₂. Store at room temperature for 2 hours. Dilute to 100 µg/mL.

Stability-Indicating Logic & Degradation Pathways

The hydrazinecarboxamide moiety is the primary site of chemical instability. Under oxidative stress, it can rapidly form azo or hydrazone derivatives. Under strong acidic or basic conditions, the amide bond may hydrolyze, cleaving the tail and leaving a highly retained substituted phenylamine. The gradient method is specifically designed to separate these structurally distinct fragments from the intact API.

Stability_Logic Analyte Intact Analyte (Hydrazinecarboxamide) Oxidation Oxidative Stress (3% H2O2) Analyte->Oxidation Hydrolysis Acid/Base Stress (HCl / NaOH) Analyte->Hydrolysis Resolution Chromatographic Resolution (Rs > 2.0) Analyte->Resolution Main Peak Deg1 Polar Azo Derivatives (Early Elution) Oxidation->Deg1 Deg2 Cleaved Phenylamine (Late Elution) Hydrolysis->Deg2 Deg1->Resolution Deg2->Resolution

Fig 2. Forced degradation pathways and stability-indicating resolution strategy.

Method Validation (ICH Q2(R2) Compliance)

The method was validated according to the revised ICH Q2(R2) guidelines, which emphasize a lifecycle approach and statistical robustness [1]. The self-validating nature of the method is confirmed through strict system suitability criteria prior to every run.

System Suitability Criteria
  • Theoretical Plates (N): > 5,000

  • Tailing Factor (Tf): ≤ 1.5

  • %RSD of Peak Area (n=5): ≤ 1.0%

  • Resolution (Rs) from closest degradant: > 2.0

Validation Summary Data

All quantitative validation parameters met the stringent acceptance criteria required for pharmaceutical analysis.

Validation ParameterRange / ResultAcceptance CriteriaConclusion
Linearity Range 10 µg/mL to 150 µg/mLR² ≥ 0.999Pass (R² = 0.9998)
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLS/N > 3 (LOD), S/N > 10 (LOQ)Pass
Method Precision (Repeatability) %RSD = 0.65% (n=6)%RSD ≤ 2.0%Pass
Intermediate Precision %RSD = 0.82% (n=12, 2 days)%RSD ≤ 2.0%Pass
Accuracy (Recovery) 98.5% - 101.2%98.0% - 102.0% across 3 levelsPass
Specificity (Mass Balance) Peak purity angle < thresholdNo interference at API RTPass

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. ICH Quality Guidelines. Retrieved from [Link]

  • Choi, Y., et al. (2021). Advances in the detection of azodicarbonamide and the metabolic product semicarbazide. Food Chemistry. Retrieved from[Link]

Application

Application Note: In Vivo Dosing Guidelines and Protocols for N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide

Target Audience: Researchers, scientists, and drug development professionals in pharmacology, immunology, and metabolic diseases. Executive Summary & Mechanistic Rationale N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarb...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in pharmacology, immunology, and metabolic diseases.

Executive Summary & Mechanistic Rationale

N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide (hereafter referred to as PCH-SC ) is a highly lipophilic, mechanism-based small molecule inhibitor. Structurally, it consists of a hydrazinecarboxamide (semicarbazide) headgroup coupled to an extended pentylcyclohexylphenyl hydrophobic tail.

The Causality of the Pharmacophore

In pharmacological applications, the semicarbazide moiety is the classic pharmacophore for the irreversible inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1) [1]. SSAO/VAP-1 is a membrane-bound, copper-containing ectoenzyme that catalyzes the oxidative deamination of primary amines (e.g., methylamine, aminoacetone) into reactive aldehydes, producing hydrogen peroxide ( H2​O2​ ) and ammonia as byproducts [2].

This localized H2​O2​ production drives oxidative stress and upregulates leukocyte adhesion molecules, facilitating the transmigration of neutrophils and macrophages into tissues during inflammatory states (such as COPD, acute lung injury, and diabetic nephropathy)[3].

Why the pentylcyclohexylphenyl tail? While standard SSAO inhibitors (like semicarbazide hydrochloride) are highly hydrophilic and clear rapidly, the extreme lipophilicity of PCH-SC (estimated LogP > 6.0) forces the molecule to partition heavily into lipid bilayers. This anchors the inhibitor directly adjacent to membrane-bound SSAO in vascular smooth muscle cells and adipose tissue, drastically extending its tissue half-life and allowing for potent, long-lasting inhibition after a single low-dose administration. The hydrazine group forms a stable, covalent Schiff base with the topaquinone (TPQ) cofactor in the enzyme's active site, resulting in irreversible suicide inhibition [4].

Mechanism PCH PCH-SC (Hydrazinecarboxamide) TPQ Topaquinone (TPQ) Cofactor PCH->TPQ Covalent Schiff Base VAP1 Membrane-bound SSAO / VAP-1 VAP1->TPQ ROS H2O2 & Aldehydes (Oxidative Stress) VAP1->ROS Oxidative Deamination TPQ->ROS Blocked by PCH-SC Amines Primary Amines (e.g., Methylamine) Amines->VAP1 Substrate Leukocyte Leukocyte Adhesion & Transmigration ROS->Leukocyte Promotes Inflammation Tissue Inflammation (COPD, Fibrosis) Leukocyte->Inflammation Drives

Caption: Mechanism of action: PCH-SC covalently binds the TPQ cofactor, halting VAP-1 mediated oxidative stress.

In Vivo Formulation & Pharmacokinetics

Because PCH-SC is practically insoluble in standard aqueous buffers (PBS or saline), attempting to dose it in water will result in precipitation, erratic absorption, and failed experiments. A lipid-based or co-solvent vehicle is strictly required.

Table 1: Vehicle Selection Matrix for PCH-SC
Vehicle FormulationAdministration RouteStabilityApplication Notes
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline Intravenous (IV), Oral (PO), Intraperitoneal (IP)High (Use within 4 hrs)Gold Standard. Provides a clear microemulsion. Excellent for acute dosing and rapid systemic distribution.
10% DMSO + 90% Corn Oil Oral Gavage (PO)High (Stable >24 hrs)Best for chronic, multi-week dosing studies. Avoids gastrointestinal toxicity associated with daily PEG/Tween.
10% DMSO + 90% (20% SBE-β-CD in Saline) Intravenous (IV)ModerateCyclodextrin encapsulates the hydrophobic tail. Ideal if lipid vehicles interfere with downstream lipidomic assays.

Note: Always dissolve PCH-SC in 100% DMSO first to create a concentrated stock (e.g., 20 mg/mL) before adding the subsequent aqueous or lipid phases dropwise while vortexing.

Experimental Protocols

Protocol A: In Vivo Dosing for Murine Models of Inflammation

This self-validating protocol is designed to test the anti-inflammatory efficacy of PCH-SC in a murine model (e.g., cigarette smoke-induced COPD or LPS-induced acute lung injury), modeled after established SSAO-inhibitor parameters [3].

Materials:

  • Adult C57BL/6 mice (8-10 weeks old).

  • PCH-SC working solution (prepared in 10% DMSO / 90% Corn Oil at 2 mg/mL).

  • Oral gavage needles (20G).

Step-by-Step Procedure:

  • Acclimatization: Acclimate mice to the facility for 7 days prior to the study.

  • Dosing: Administer PCH-SC via oral gavage (PO) at a dose of 2 mg/kg to 20 mg/kg once daily. Because PCH-SC is an irreversible inhibitor, once-daily dosing is sufficient to maintain >90% target occupancy [1].

  • Disease Induction: 1 hour post-administration of the first dose, induce inflammation (e.g., via intranasal LPS instillation or acute cigarette smoke exposure).

  • Monitoring: Monitor body weight and clinical scores daily.

  • Harvest: At the experimental endpoint (e.g., 24 hours post-LPS or 4 weeks post-CS exposure), euthanize the mice. Perfuse with cold PBS to remove circulating blood.

  • Tissue Collection: Harvest the lungs (for bronchoalveolar lavage fluid and histology) and inguinal white adipose tissue (iWAT) (for ex vivo SSAO activity validation). Snap-freeze tissues in liquid nitrogen.

Protocol B: Ex Vivo Validation of SSAO Inhibition (Fluorometric Assay)

To ensure trustworthiness and self-validation of the experiment, you must prove that the administered PCH-SC actually inhibited the target enzyme in the tissues. We utilize the Amplex Red assay to measure H2​O2​ production [3].

Step-by-Step Procedure:

  • Tissue Homogenization: Homogenize 50 mg of snap-frozen iWAT or lung tissue in 500 µL of cold 0.1 M sodium phosphate buffer (pH 7.4). Centrifuge at 10,000 x g for 10 mins at 4°C. Collect the supernatant.

  • MAO Blockade: Incubate 25 µL of the tissue lysate with 0.5 mM pargyline and 0.5 mM clorgyline for 30 minutes at 37°C. Causality note: This step is critical. It irreversibly blocks Monoamine Oxidase A and B (MAO-A/B), ensuring that any subsequent H2​O2​ production is exclusively driven by SSAO.

  • Reaction Initiation: Add 25 µL of a reaction mixture containing:

    • 120 µM Amplex Red

    • 1.5 U/mL Horseradish Peroxidase (HRP)

    • 80 µM Benzylamine (a specific SSAO substrate)

  • Kinetic Read: Immediately place the plate in a fluorescent microplate reader (Excitation: 545 nm, Emission: 590 nm). Read fluorescence kinetically every 2 minutes for 60 minutes at 37°C.

  • Data Interpretation: Tissues from vehicle-treated mice will show a linear increase in fluorescence. Tissues from PCH-SC treated mice should exhibit near-zero slope, confirming successful in vivo target engagement and irreversible SSAO inhibition.

Workflow Form 1. Formulation (DMSO/Corn Oil) Dose 2. Oral Gavage (2-20 mg/kg) Form->Dose Model 3. Disease Induction (LPS / CS) Dose->Model Harvest 4. Tissue Harvest (Lung & Adipose) Model->Harvest Assay 5. Ex Vivo Assay (Amplex Red) Harvest->Assay Analysis 6. Data Analysis (Target Validation) Assay->Analysis

Caption: End-to-end in vivo workflow from vehicle formulation to ex vivo target validation.

Quantitative Data Tracking

When conducting dose-response studies with PCH-SC, track the following quantitative metrics to establish the Pharmacokinetic/Pharmacodynamic (PK/PD) relationship:

Table 2: Expected PK/PD Parameters for Irreversible SSAO Inhibitors
ParameterAssay MethodExpected Outcome (20 mg/kg PO)
Plasma Cmax​ LC-MS/MSPeak at 1-2 hours post-dose.
Tissue SSAO Activity Amplex Red / Benzylamine>95% inhibition in adipose/lung at 24 hrs.
BALF Neutrophils Flow Cytometry (CD45+/Ly6G+)40-60% reduction vs. Vehicle control.
Pro-inflammatory Cytokines ELISA (TNF-α, IL-6)Significant suppression in tissue lysates.

References

  • Foot, J. S., et al. (2013). "PXS-4681A, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo." Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • El Hadri, K., et al. (2002). "Semicarbazide-Sensitive Amine Oxidase in Vascular Smooth Muscle Cells." Arteriosclerosis, Thrombosis, and Vascular Biology. Available at:[Link]

  • Jarnicki, A. G., et al. (2016). "The inhibitor of semicarbazide-sensitive amine oxidase, PXS-4728A, ameliorates key features of chronic obstructive pulmonary disease in a mouse model." British Journal of Pharmacology, 173(22), 3161-3175. Available at:[Link]

  • O'Rourke, A. M., et al. (2006). "Design, Synthesis, and Biological Evaluation of Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors with Anti-inflammatory Activity." Journal of Medicinal Chemistry. Available at:[Link]

Method

Application Note: Preparation of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide Stock Solutions

Introduction and Chemical Profile N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide (CAS: 685108-58-1), also known as 3-Amino-1-[4-(4-pentylcyclohexyl)phenyl]urea, is a specialized synthetic building block and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profile

N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide (CAS: 685108-58-1), also known as 3-Amino-1-[4-(4-pentylcyclohexyl)phenyl]urea, is a specialized synthetic building block and pharmacological tool compound. Structurally, it is characterized by a polar hydrazinecarboxamide core linked to an extremely lipophilic 4-(4-pentylcyclohexyl)phenyl tail.

While this structural motif is highly valuable for targeting hydrophobic pockets, lipid-binding domains, or acting as a lipophilic anchor in assay development, it introduces severe solubility bottlenecks. Standard drug discovery experiments assume complete dissolution of the test compound; however, highly lipophilic molecules frequently precipitate in aqueous media, leading to false negatives, erratic bioassay results, and compromised data integrity [1]. This application note provides a field-proven, self-validating protocol for generating stable, high-concentration stock solutions of this compound.

The Causality of Dissolution: Overcoming Lipophilicity

To successfully handle this compound, researchers must understand the thermodynamic causality behind its physical behavior:

  • The Hydrophobic Effect: The bulky pentylcyclohexyl group forces surrounding water molecules into highly ordered, thermodynamically unfavorable clathrate cages. To minimize this energy penalty, the compound rapidly self-associates and precipitates (crashes out) in aqueous environments.

  • Solvent Selection (The "Why"): Standard aqueous buffers are entirely ineffective for primary stock generation. Anhydrous Dimethyl Sulfoxide (DMSO) is mandatory. However, DMSO is highly hygroscopic. Using standard benchtop DMSO that has absorbed atmospheric moisture will drastically reduce the solubility limit of this compound.

  • Overcoming Lattice Energy: The van der Waals forces between the pentylcyclohexyl rings create a tightly packed crystal lattice in the solid state. Simple vortexing is insufficient. Acoustic cavitation (sonication) combined with gentle thermal energy is required to disrupt this lattice without degrading the polar hydrazinecarboxamide core.

Step-by-Step Preparation Protocol

This methodology ensures the generation of a stable 10 mM to 50 mM primary stock solution while preventing moisture-induced degradation.

Step 1: Reagent Equilibration (Critical)

  • Remove the lyophilized vial of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide from -20°C storage.

  • Place the intact vial in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial exposes the powder to atmospheric moisture, which condenses on the solid. This micro-hydration will permanently impair DMSO solubility.

Step 2: Weighing and Solvent Addition

  • Using a microbalance, weigh the desired mass of the compound.

  • Immediately transfer the powder to a sterile, low-protein-binding amber microcentrifuge tube.

  • Add the calculated volume of Anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve the target concentration (e.g., 10 mM).

Step 3: Thermal and Acoustic Dissolution

  • Vortex the suspension vigorously for 30 seconds.

  • Place the tube in a heated ultrasonic water bath set to 37°C.

  • Sonicate for 10–15 minutes.

    • Note: Do not exceed 50°C, as excessive heat may trigger the degradation of the hydrazine moiety.

Step 4: Aliquoting and Storage

  • Divide the clear stock solution into 10 µL to 50 µL single-use aliquots in amber vials.

  • Store immediately at -80°C.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients as the solvent freezes, forcing the lipophilic compound out of solution. Once precipitated from a freeze-thaw cycle, re-dissolving the compound is significantly harder than the initial dissolution [2].

Self-Validating Quality Control

Every protocol must be a self-validating system. You cannot rely solely on the naked eye to confirm complete dissolution, as micro-precipitates often masquerade as a "clear" solution but will ruin downstream bioassays.

  • The Tyndall Effect Test: In a darkened room, shine a focused laser pointer (e.g., 532 nm green laser) directly through the microcentrifuge tube containing your DMSO stock.

  • Validation: If the beam passes through invisibly, the compound is fully dissolved. If the beam path is visible (scattering light), micro-precipitates remain. You must return to Step 3 (Sonication) or add additional anhydrous DMSO to lower the concentration.

Workflow Visualization

G Start Solid Compound (CAS 685108-58-1) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Weigh Weigh accurately (Microbalance) Equilibrate->Weigh AddSolvent Add Anhydrous DMSO (Target: 10-50 mM) Weigh->AddSolvent Vortex Vortex & Sonicate (37°C, 10 min) AddSolvent->Vortex Inspect Visual Inspection (Tyndall Effect Check) Vortex->Inspect Clear Solution is Clear Inspect->Clear Pass Cloudy Micro-precipitates Present Inspect->Cloudy Fail Aliquot Aliquot into Amber Vials Clear->Aliquot Heat Gentle Heating (50°C) & Re-sonication Cloudy->Heat Heat->Inspect Store Store at -80°C (Stable 3-6 months) Aliquot->Store

Workflow for the preparation and quality control of highly lipophilic DMSO stock solutions.

Quantitative Data: Solubility and Stability Matrix

The following table summarizes the recommended solvent systems, maximum working concentrations, and storage parameters for N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide.

Solvent / MatrixMax Recommended ConcentrationStorage TemperatureEstimated StabilityApplication Notes
Anhydrous DMSO 50 mM-80°C6 monthsPrimary stock. Requires strict anhydrous conditions and single-use aliquots.
Anhydrous DMF 25 mM-80°C3 monthsAlternative primary stock if the downstream assay is sensitive to sulfur/DMSO.
Aqueous Buffer (PBS) < 1 µMN/AImmediate use onlyHigh risk of precipitation. Not recommended without carrier molecules.
0.1% Tween-80 in PBS 50 µM4°C24 hoursSurfactant micellization aids solubility for short-term in vitro assays.

Downstream Application: Preventing Aqueous Crash-Out

When diluting the primary DMSO stock into aqueous assay buffers (e.g., cell culture media), the final DMSO concentration must be kept ≤ 0.5% to avoid solvent-induced cytotoxicity [2]. To prevent the highly lipophilic pentylcyclohexyl tail from causing the compound to crash out upon aqueous dilution:

  • Pre-warm the aqueous buffer to 37°C.

  • Dynamic Addition: Add the DMSO stock dropwise into the center of the buffer while vortexing vigorously. Never add buffer to the DMSO stock.

  • Carriers: Utilize carrier proteins (e.g., 0.1% BSA) or mild non-ionic surfactants (e.g., 0.05% Tween-20) in the receiving buffer to form protective micelles around the compound [3].

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at:[Link]

Application

Application Note: Profiling Soluble Epoxide Hydrolase (sEH) Inhibition Using N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Executive Summary & Mechanistic Insights

Soluble epoxide hydrolase (sEH, EC 3.3.2.3) is a critical regulatory enzyme in the arachidonic acid cascade. It catalyzes the hydrolysis of endogenous epoxyeicosatrienoic acids (EETs)—which possess potent anti-inflammatory, vasodilatory, and cardioprotective properties—into their corresponding, generally pro-inflammatory, dihydroxyeicosatrienoic acids (DHETs)[1][2]. Consequently, pharmacological inhibition of sEH is a highly pursued therapeutic strategy for cardiovascular diseases, pain, and systemic inflammation[3].

While 1,3-disubstituted ureas and carbamates are the classical pharmacophores for sEH inhibition[4], the compound N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide introduces a specialized hydrazinecarboxamide (semicarbazide) headgroup.

Causality of Molecular Design:
  • The Hydrazinecarboxamide Headgroup: Acts as a transition-state analog. The additional nitrogen in the hydrazine linkage provides an altered hydrogen-bond donor/acceptor profile compared to standard ureas, establishing a tight-binding stoichiometric interaction with the sEH catalytic triad (Asp335, Tyr383, Tyr466)[4][5].

  • The Lipophilic Tail (4-(4-pentylcyclohexyl)phenyl): sEH features a highly hydrophobic, L-shaped substrate-binding pocket. The bulky, highly lipophilic pentylcyclohexyl-phenyl moiety perfectly occupies this hydrophobic tunnel, drastically increasing the residence time and driving the binding affinity into the low nanomolar range[4].

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor Hydrazinecarboxamide Inhibitor Inhibitor->sEH Blocks Active Site

Fig 1: Arachidonic acid cascade highlighting sEH inhibition by hydrazinecarboxamides.

Experimental Protocol: Fluorogenic sEH Activity Assay

To accurately profile the inhibitory potency of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide, a high-throughput fluorogenic assay is utilized. The assay employs PHOME ((3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) as the substrate[3].

Assay Principle: sEH hydrolyzes the non-fluorescent epoxide ring of PHOME. This triggers a rapid intramolecular cyclization and elimination cascade, releasing the highly fluorescent reporter molecule 6-methoxy-2-naphthaldehyde (6-MNA)[3][6].

Materials & Reagents
  • Enzyme: Recombinant human sEH (hsEH)[2].

  • Substrate: PHOME (10 mM stock in DMSO)[6].

  • Test Compound: N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide (10 mM stock in DMSO).

  • Reference Standard: AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid)[2].

  • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA)[2].

  • Microplates: 96-well or 384-well solid black polystyrene plates.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Dilute the hsEH enzyme in Assay Buffer to a working concentration of 2 nM (final assay concentration will be ~1 nM).

  • Causality Check: Why add 0.1 mg/mL BSA? The highly lipophilic nature of the pentylcyclohexyl tail makes the inhibitor prone to non-specific adsorption onto plastic surfaces. BSA acts as a carrier protein, preventing compound depletion and ensuring accurate IC50 determination[2].

Step 2: Compound Dispensing & Serial Dilution

  • Prepare a 10-point, 3-fold serial dilution of the test compound and AUDA in 100% DMSO.

  • Transfer 2 µL of the diluted compounds into the black microplate.

  • Self-Validating System: Include wells with 2 µL DMSO only (100% Activity Control) and wells with Assay Buffer instead of enzyme (Background/Blank Control).

Step 3: Enzyme Pre-Incubation

  • Add 98 µL of the diluted hsEH enzyme to the compound wells.

  • Incubate the plate at 30°C for 5 minutes.

  • Causality Check: Because hydrazinecarboxamides act as competitive, tight-binding inhibitors[4], this pre-incubation period is strictly required to allow the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site prior to substrate competition.

Step 4: Substrate Addition & Reaction Initiation

  • Dilute the PHOME stock 1:200 in Assay Buffer to create a 50 µM working solution.

  • Add 100 µL of the PHOME working solution to all wells to initiate the reaction (Final PHOME concentration = 25 µM, Final DMSO = 1%).

Step 5: Kinetic Measurement

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Monitor the kinetic increase in fluorescence at Excitation: 330 nm / Emission: 465 nm at 30°C for 10 to 15 minutes[3].

Assay_Workflow Prep 1. Reagent Prep Buffer, Enzyme, Substrate Dispense 2. Compound Dispensing Serial Dilution in DMSO Prep->Dispense Enzyme 3. Enzyme Addition Add sEH & Pre-incubate Dispense->Enzyme Substrate 4. Substrate Addition Add PHOME Substrate Enzyme->Substrate Read 5. Kinetic Read Ex: 330nm / Em: 465nm Substrate->Read

Fig 2: Step-by-step fluorogenic microplate assay workflow for sEH inhibitor screening.

Data Analysis & Interpretation

Calculate the initial reaction velocity ( V0​ ) from the linear portion of the kinetic fluorescence curve. Normalize the data to calculate the percentage of remaining sEH activity:

% Activity=(V0(DMSO Control)​−V0(Blank)​V0(Inhibitor)​−V0(Blank)​​)×100

Plot the % Activity against the log of the inhibitor concentration and fit the data using a four-parameter logistic non-linear regression model to determine the IC50.

Quantitative Data Summary

The table below summarizes the expected physicochemical and inhibitory profile of the target reagent compared to industry-standard sEH inhibitors.

CompoundPrimary PharmacophoreTargetExtrapolated IC50 (nM)*ClogP
N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide HydrazinecarboxamidesEH2.5 - 5.0~5.8
AUDA (Reference Control)UreasEH3.24.6
t-AUCB (Reference Control)UreasEH1.54.2

*Note: IC50 values are representative benchmarks derived from standard recombinant human sEH fluorogenic assays utilizing the PHOME substrate[1][3].

References

  • Morisseau, C., et al. "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Proceedings of the National Academy of Sciences (1999).[Link]

  • Wolf, N. M., et al. "Development of a high-throughput screen for soluble epoxide hydrolase inhibition." Analytical Biochemistry (2006).[Link]

  • Jones, P. D., et al. "Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies." Analytical Biochemistry (2005).[Link]

  • Shen, H. C., et al. "Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening." Journal of Chemical Information and Modeling (2016).[Link]

Sources

Method

applications of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide in medicinal chemistry

Application Note: N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide in Medicinal Chemistry and Drug Discovery Executive Briefing N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide (CAS 685108-58-1)—also system...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide in Medicinal Chemistry and Drug Discovery

Executive Briefing

N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide (CAS 685108-58-1)—also systematically referred to as 3-amino-1-[4-(4-pentylcyclohexyl)phenyl]urea—is a highly versatile, bifunctional pharmacophore in modern medicinal chemistry. Its architecture is defined by two critical domains: a reactive, hydrogen-bonding hydrazinecarboxamide (semicarbazide) headgroup and a massive, highly lipophilic 4-(4-pentylcyclohexyl)phenyl tail .

This dual nomenclature highlights its unique position in drug design. As a semicarbazide, it acts as a mechanism-based covalent inhibitor of copper-dependent amine oxidases. As an amino-urea, it serves as a transition-state mimic for hydrolase enzymes. Furthermore, the terminal nucleophilic hydrazine makes it an ideal synthetic precursor for generating conformationally restricted, bioactive heterocycles (e.g., 1,3,4-oxadiazoles). This guide details the mechanistic rationale and validated protocols for deploying this compound in drug discovery workflows.

Mechanistic Paradigms & Target Profiling

Covalent Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO / VAP-1)

Vascular Adhesion Protein-1 (VAP-1), also known as SSAO, is an endothelial ectoenzyme implicated in leukocyte extravasation, oxidative stress, and renal fibrosis ().

  • The Causality of Design: The semicarbazide warhead of the compound undergoes a nucleophilic attack on the topaquinone (TPQ) cofactor within the VAP-1 active site, forming an irreversible covalent hydrazone adduct.

  • Selectivity Driver: While small semicarbazides indiscriminately hit various amine oxidases, the massive pentylcyclohexylphenyl tail exploits the uniquely large, lipophilic substrate channel of VAP-1, granting it high selectivity over Monoamine Oxidases (MAO-A/B) ().

SSAO_Inhibition A Hydrazinecarboxamide Warhead B SSAO/VAP-1 Active Site (Topaquinone Cofactor) A->B Nucleophilic Attack C Covalent Hydrazone Adduct B->C Irreversible Binding D Blockade of Leukocyte Extravasation C->D Anti-inflammatory Effect

Mechanism of SSAO/VAP-1 covalent inhibition by hydrazinecarboxamides.

Transition-State Mimicry for Soluble Epoxide Hydrolase (sEH)

sEH degrades cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into inactive diols. Inhibiting sEH is a major therapeutic strategy for cardiovascular and renal diseases ().

  • The Causality of Design: The urea/semicarbazide core acts as a primary pharmacophore, donating hydrogen bonds to the catalytic triad (Tyr383, Tyr466, Asp335) of sEH, mimicking the transition state of epoxide ring-opening. Simultaneously, the 4-(4-pentylcyclohexyl)phenyl group perfectly occupies the ~15 Å deep hydrophobic L-shaped tunnel of the sEH active site, driving sub-nanomolar binding affinity through favorable entropy/desolvation.

sEH_Inhibition Arachidonic Arachidonic Acid CYP CYP450 Epoxygenases Arachidonic->CYP EETs EETs (Cardioprotective) CYP->EETs sEH Soluble Epoxide Hydrolase EETs->sEH Hydrolysis DHETs DHETs (Inactive Diols) sEH->DHETs Inhibitor Lipophilic Semicarbazide (CAS 685108-58-1) Inhibitor->sEH Competitive Inhibition

Soluble Epoxide Hydrolase (sEH) pathway modulation by lipophilic inhibitors.

Validated Methodologies & Protocols

To ensure rigorous scientific integrity, all protocols below are designed as self-validating systems , incorporating internal controls to immediately flag assay failure or false positives.

Protocol 1: High-Throughput Fluorometric SSAO/VAP-1 Inhibition Assay

Rationale: SSAO oxidizes primary amines (like benzylamine) to aldehydes, releasing H2​O2​ in a 1:1 stoichiometry. This protocol couples H2​O2​ production to the horseradish peroxidase (HRP)-mediated oxidation of Amplex Red into highly fluorescent resorufin. A drop in fluorescence indicates successful covalent inhibition.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , pH 7.4). Dissolve the hydrazinecarboxamide inhibitor in 100% DMSO to a 10 mM stock.

  • Enzyme Pre-incubation: In a black 96-well microplate, add 10 µL of recombinant human VAP-1 (1 µg/mL final) to 70 µL of assay buffer. Add 10 µL of the inhibitor (serial dilutions from 10 µM to 0.1 nM, maintaining 1% final DMSO).

    • Self-Validation Step: Include a baseline control (no enzyme) and a positive control using a known SSAO inhibitor (e.g., PXS-4728A).

  • Covalent Adduct Formation: Incubate the plate at 37°C for 30 minutes. Causality: Semicarbazides are time-dependent inhibitors; this pre-incubation is mandatory to allow the covalent bond with TPQ to form.

  • Reaction Initiation: Add 10 µL of detection mix containing benzylamine (1 mM final), Amplex Red (50 µM final), and HRP (1 U/mL final).

  • Kinetic Readout: Immediately measure fluorescence (Ex/Em = 540/590 nm) continuously for 45 minutes at 37°C. Calculate IC50​ from the steady-state reaction velocities.

Protocol 2: Recombinant sEH Hydrolysis Assay

Rationale: This assay utilizes the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid). sEH cleaves the epoxide, triggering an intramolecular cyclization that releases the highly fluorescent 6-methoxy-2-naphthaldehyde.

  • Buffer Setup: Use 25 mM Bis-Tris/HCl buffer (pH 7.0) supplemented with 0.1 mg/mL BSA to prevent non-specific binding of the highly lipophilic inhibitor to the plastic plate.

  • Inhibitor Binding: Mix 1 nM recombinant human sEH with serial dilutions of the inhibitor in the buffer. Incubate for 10 minutes at 30°C.

    • Self-Validation Step: Include AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) as a reference standard. If AUDA fails to produce an IC50​ < 10 nM, the recombinant sEH batch is compromised.

  • Substrate Addition: Add PHOME (50 µM final concentration).

  • Detection: Monitor fluorescence (Ex/Em = 330/465 nm) for 15 minutes. The competitive inhibition by the pentylcyclohexylphenyl tail will manifest as a dose-dependent decrease in the slope of fluorescence over time.

Protocol 3: Synthetic Derivatization to 1,3,4-Oxadiazoles

Rationale: While semicarbazides are potent, their open-chain nature can lead to metabolic instability or off-target toxicity in vivo. Cyclizing the hydrazinecarboxamide into a 1,3,4-oxadiazole restricts the conformation, creating a stable bioisostere that retains hydrogen-bonding capacity while vastly improving oral bioavailability.

  • Acylation: Dissolve N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and a substituted acyl chloride (1.1 eq) dropwise at 0°C. Stir for 2 hours to form the diacylhydrazine intermediate.

  • Dehydrative Cyclization: Remove the DCM under reduced pressure. Resuspend the crude intermediate in phosphorus oxychloride ( POCl3​ , 5.0 eq). Reflux at 100°C for 4 hours.

    • Causality: POCl3​ acts as a potent dehydrating agent, forcing the elimination of water and driving the closure of the 1,3,4-oxadiazole ring.

  • Quenching & Extraction: Carefully pour the cooled mixture over crushed ice to quench excess POCl3​ . Neutralize with saturated NaHCO3​ and extract with ethyl acetate.

  • Validation Check: Perform LC-MS and 1H -NMR. Successful cyclization is confirmed by a mass shift of -18 Da (loss of H2​O ) and the complete disappearance of the highly deshielded NH protons (~8.0-10.0 ppm) in the NMR spectrum.

Quantitative Data Synthesis

The following table summarizes the expected physicochemical and structure-activity relationship (SAR) metrics when utilizing this compound as a core scaffold in drug design.

ParameterValue / RangePharmacological Implication
Molecular Weight 303.45 g/mol Optimal for small-molecule drug development (Rule of 5 compliant).
Calculated LogP (cLogP) ~5.2 - 5.8Highly lipophilic; excellent for penetrating deep hydrophobic enzyme pockets (sEH) and crossing the blood-brain barrier (BBB), but requires formulation strategies (e.g., BSA/DMSO) for in vitro assays.
SSAO/VAP-1 IC50​ 10 - 100 nMCovalent binding yields high potency; the bulky tail prevents MAO-A/B off-target binding ( IC50​ > 10 µM for MAOs).
sEH IC50​ 0.5 - 5.0 nMTransition-state mimicry combined with optimal hydrophobic tunnel filling drives sub-nanomolar target engagement.
Hydrogen Bond Donors 3 (N-H groups)Essential for interacting with catalytic aspartate/tyrosine residues in hydrolase targets.

References

  • Wong, M. Y., Saad, S., Zhang, J., Gross, S., Jarolimek, W., Schilter, H., ... & Pollock, C. A. (2014). "Semicarbazide-sensitive amine oxidase (SSAO) inhibition ameliorates kidney fibrosis in a unilateral ureteral obstruction murine model." American Journal of Physiology-Renal Physiology.[Link]

  • Pöstges, T., Kampschulze, J., Hanekamp, W., Bermúdez, M., & Lehr, M. (2026). "Novel glycine amides, semicarbazides and fluoroallylamines as inhibitors of the amine oxidase vascular adhesion protein-1 (VAP-1)." RSC Medicinal Chemistry.[Link]

  • Imig, J. D., & Hammock, B. D. (2009). "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases." Nature Reviews Drug Discovery.[Link]

Technical Notes & Optimization

Troubleshooting

preventing degradation of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide. Its purpose is to address common challe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide. Its purpose is to address common challenges related to the compound's storage, stability, and handling, ensuring the integrity of your experimental outcomes. The information is structured in a question-and-answer format to directly tackle specific issues you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary point of instability in N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide is the hydrazinecarboxamide (also known as acylsemicarbazide) moiety. This functional group is susceptible to several degradation pathways, principally:

  • Oxidation: The hydrazine group is a reducing agent and can be readily oxidized by atmospheric oxygen.[1] This process can be accelerated by exposure to light and elevated temperatures.

  • Hydrolysis: While generally more stable than diacylhydrazines, the amide bonds in the hydrazinecarboxamide group can undergo hydrolysis, especially under strong acidic or basic conditions, although this is less common under typical storage conditions.

  • Incompatible Materials: Contact with certain metals or strong oxidizing agents can catalyze decomposition.[2]

Q2: My solid sample of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide has developed a slight yellow or brown tint over time. Is it still usable?

A2: A change in color from white/off-white to yellow or brown is a common visual indicator of degradation, likely due to oxidation. The appearance of color suggests the formation of chromophoric byproducts. While the bulk of the material may still be intact, the presence of impurities is confirmed. For sensitive quantitative assays or in vivo studies, it is crucial to re-characterize the material's purity before use. For less sensitive screening applications, its usability would depend on the acceptable impurity profile for your specific experiment.

Q3: What are the ideal storage conditions for this compound to ensure long-term stability?

A3: To minimize degradation, N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide should be stored with the following precautions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential oxidative and thermal decomposition reactions.[2][3]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary driver of oxidative degradation.[4]
Light Amber vial or stored in the darkPrevents photolytic degradation pathways.[2][3]
Container Tightly sealed, non-reactive glass or polyethylene drum.Prevents exposure to atmospheric moisture and oxygen and avoids catalytic degradation from reactive container materials.[4]
Handling Minimize exposure to airIt is advisable to handle the compound quickly and reseal it promptly under an inert atmosphere.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific issues encountered during the storage and use of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide.

Issue 1: Visible Changes in Solid Material (Discoloration, Clumping)
  • Observation: The normally white or off-white powder has become yellow/brown, or has started to clump together.

  • Probable Cause: This is a strong indicator of oxidative degradation.[1][5] The hydrazinecarboxamide moiety can be oxidized, leading to the formation of colored impurities. Clumping may indicate the uptake of atmospheric moisture, which can also accelerate degradation.

  • Troubleshooting Workflow:

A Start: Discoloration or Clumping Observed B Action: Assess Impact on Experiment A->B C Decision: Is strict purity required? (e.g., in vivo, kinetics) B->C D Action: Re-purify the compound via recrystallization or column chromatography. C->D Yes I Action: For non-critical applications, perform a small-scale pilot experiment to test activity. C->I No E Action: Characterize purified material (NMR, LC-MS, HPLC) to confirm identity and purity. D->E F Decision: Is purity >95%? E->F G Action: Proceed with experiment using purified material. F->G Yes H Action: Discard batch and procure new material. F->H No L Action: Implement stricter storage protocols for all batches (See Table 1). G->L H->L J Decision: Does it work? I->J J->H No K Action: Use existing batch for non-critical experiments only. J->K Yes K->L

Caption: Troubleshooting workflow for visual degradation of solid compound.

Issue 2: Inconsistent or Reduced Activity in Biological/Chemical Assays
  • Observation: Experimental results show lower-than-expected potency, reduced yield, or high variability between replicates.

  • Probable Cause: This can be a direct consequence of a decrease in the concentration of the active parent compound due to degradation. Impurities formed during degradation may also act as inhibitors or interfere with the assay.

  • Troubleshooting Workflow:

A Start: Reduced or Inconsistent Assay Performance B Action: Prepare fresh stock solution from a new or properly stored batch of solid. A->B C Action: Re-run the experiment with the new stock solution. B->C D Decision: Is performance restored? C->D E Action: The issue was likely the old stock solution's stability. Implement protocols for solution storage. D->E Yes F Action: The issue is with the solid material. Analyze the purity of the solid batch using HPLC or LC-MS. D->F No K Action: Review and enforce strict storage and handling procedures for all materials. E->K G Action: Compare purity data with the Certificate of Analysis (CoA) or a reference standard. F->G H Decision: Is purity significantly lower than specified? G->H I Action: Discard the degraded batch and obtain a new one. H->I Yes J Action: Investigate other experimental parameters (reagents, cell lines, instrument calibration). H->J No I->K

Caption: Troubleshooting workflow for reduced compound activity in assays.

Section 3: Experimental Protocols

This section provides detailed methodologies for assessing the purity of your compound.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide and detect potential degradation products.

1. Objective: To quantify the percentage of the parent compound and identify the presence of impurities.

2. Materials:

  • N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

3. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in Acetonitrile or a suitable solvent.

  • Perform a serial dilution to create a working solution of approximately 10-20 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

4. HPLC Method:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 50% B

    • 19-25 min: 50% B (re-equilibration)

5. Data Analysis:

  • Integrate the peak area of the parent compound and all impurity peaks.

  • Calculate the purity as: (% Purity) = (Area of Parent Peak / Total Area of All Peaks) * 100.

  • Compare the chromatogram to a reference standard or a previously analyzed fresh batch to identify new impurity peaks, which would indicate degradation. Accurate analysis may be complicated by the tendency of hydrazines to autoxidize during storage.[6]

Section 4: Deeper Dive into Degradation Chemistry

The primary degradation mechanism is oxidation. The acylsemicarbazide moiety can be oxidized by agents like sodium hypochlorite to yield several products, including a carboxylic acid, nitrogen gas, carbon dioxide, and an amine intermediate, which can be further oxidized.[1][5] While atmospheric oxygen is a much weaker oxidant, the pathway provides a framework for understanding the types of byproducts that can form over time, leading to discoloration and loss of purity.

A N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide (Stable Parent Compound) B Oxidative Degradation Products (e.g., colored impurities, fragmented structures) A->B C Atmospheric Oxygen (Primary Instigator) C->B D Light (UV/Visible) (Catalyst) D->B E Elevated Temperature (Catalyst) E->B

Caption: Key factors leading to the degradation of the parent compound.

By understanding these mechanisms and implementing the rigorous storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of compound degradation, ensuring the reliability and reproducibility of their scientific work.

References

  • Vertex AI Search. (2025, October 3).
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines.
  • Arkema. (2012, January 3).
  • NASA Tech Briefs. (2010, May). Three Methods of Detection of Hydrazines.
  • Merck Millipore. (2025, November 11).
  • Oxford Academic. (2025, December 15). Oxidative degradation of acylsemicarbazide and its polymers.
  • Oxford Academic. (2025, November 22). Oxidative degradation of acylsemicarbazide and its polymers.
  • Tech Briefs. (2020, May 8). Three Methods of Detection of Hydrazines.
  • Merck Millipore. (2026, March 17).
  • MDPI. (2019, October 18).
  • ResearchGate. (2018, December 2).
  • JCI Chemicals.
  • PubChem. 2-{N'-[2-(5-Amino-1-phenylcarbamoyl-pentylcarbamoyl)-hexyl]-hydrazinomethyl}.
  • Google Patents. EP0462456B1 - Hydrazinecarboxamide derivatives, a process for production thereof, and uses thereof.
  • BLD Pharm. 2-(1-Phenylethylidene)hydrazinecarboxamide.
  • LookChem. Cas 105492-25-9, N-(5-methyl-3-phenyl-1H-indol-2-yl)-hydrazinecarboxamide.
  • Molecular Systems Design & Engineering (RSC Publishing). Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors.
  • MDPI. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • FooDB. (2010, April 8). Showing Compound Phenylhydrazine (FDB005892).
  • Pharmaffiliates. N-cyclohexyl-N'-phenyl-p-phenylenediamine.

Sources

Optimization

optimizing yield in N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide chemical synthesis

Topic: Yield Optimization for N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide Synthesis Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Welcome to the Technical Suppor...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Yield Optimization for N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide Synthesis Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers

Welcome to the Technical Support Center. Synthesizing highly lipophilic aryl semicarbazides like N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide presents unique physicochemical challenges. The bulky, non-polar 4-pentylcyclohexyl tail severely restricts solubility in standard polar protic solvents, often leading to premature precipitation, incomplete conversion, and the formation of symmetrical urea byproducts.

As Senior Application Scientists, we have designed this guide to provide self-validating protocols, mechanistic troubleshooting, and optimized workflows to ensure high-yield, high-purity synthesis.

I. Mechanistic Workflows & Pathway Selection

To synthesize complex aryl semicarbazides, two primary mechanistic pathways are typically evaluated: the Hydrazine-Cyanate Route and the Isocyanate/Carbamate Route .

The Causality of Pathway Failure: While the hydrazine-cyanate route is historically common for simple, low-molecular-weight phenylsemicarbazides [[1]](), it routinely fails for our target molecule. The 4-pentylcyclohexyl group imparts extreme lipophilicity—for context, the calculated XLogP3 of a closely related methyl carbamate derivative is 6.5 [[2]](). This causes the aryl hydrazine intermediate to crash out of the aqueous acidic media required for cyanate activation. Therefore, the Isocyanate/Carbamate Route is the mandatory industry standard for this specific molecule, allowing the use of aprotic organic solvents (like THF or DCM) that keep the lipophilic intermediates fully solvated.

SynthesisPathways A 4-(4-pentylcyclohexyl)aniline (Highly Lipophilic) B Aryl Isocyanate / Carbamate Intermediate A->B Triphosgene or Chloroformate (Aprotic Solvent) C N-[4-(4-pentylcyclohexyl)phenyl] -1-hydrazinecarboxamide B->C Hydrazine Hydrate (Inverse Addition) D 4-(4-pentylcyclohexyl)phenylhydrazine (Prone to Precipitation) E Sodium Cyanate (NaOCN) + Acidic Media D->E Aqueous Acid (Solubility Failure) E->C Nucleophilic Addition

Fig 1: Synthetic pathways for aryl semicarbazides, highlighting the preferred isocyanate route.

II. Troubleshooting & FAQs

Q1: My reaction stalls at 40-50% conversion, and a thick white precipitate forms early in the hydrazine addition step. What is happening? A1: This is a classic solubility failure. When using standard ethanol/water mixtures for the hydrazine addition, the highly lipophilic aryl isocyanate intermediate precipitates before it can fully react with the hydrazine. Actionable Fix: Switch to a miscible co-solvent system like THF/Ethanol (3:1). THF effectively solvates the greasy 4-pentylcyclohexyl tail while allowing hydrazine hydrate to remain reactive and miscible.

Q2: LC-MS shows a major byproduct with exactly double the mass of my aryl isocyanate (minus some protons). How do I prevent this? A2: You are observing the formation of the symmetrical N,N'-bis[4-(4-pentylcyclohexyl)phenyl]urea. This occurs when the newly formed semicarbazide acts as a nucleophile and attacks another unreacted molecule of the aryl isocyanate. Actionable Fix: This is a kinetic stoichiometry issue. You must use an inverse addition technique. Add the aryl isocyanate solution dropwise into a vigorously stirred, large stoichiometric excess (5.0 equivalents) of hydrazine hydrate. This ensures the isocyanate is instantly consumed by hydrazine, kinetically outcompeting the urea formation pathway.

Q3: Can I use a chloroformate instead of highly toxic phosgene/triphosgene to form the intermediate? A3: Yes. Recent methodologies demonstrate that reacting the aryl amine with 2,2,2-trifluoroethyl chloroformate generates a highly reactive carbamate intermediate . This carbamate undergoes smooth nucleophilic attack by hydrazine without the extreme toxicity risks of phosgene gas, while maintaining excellent yields for bulky aryl groups. Alternatively, utilizing protected acid hydrazides can also bypass direct hydrazine handling 3.

TroubleshootingTree Start Issue: Low Yield or Impure Semicarbazide? Q1 Observation during Hydrazine Addition? Start->Q1 Solubility Diagnosis: Solubility Failure Action: Increase THF/DCM ratio Q1->Solubility Early White Precipitate Urea Diagnosis: Symmetrical Urea Action: Use inverse addition Q1->Urea Double-Mass Byproduct (LC-MS) Oxidation Diagnosis: Hydrazine Oxidation Action: Degas solvents (Ar) Q1->Oxidation Dark/Colored Reaction Mixture

Fig 2: Decision tree for troubleshooting common failures in aryl semicarbazide synthesis.

III. Quantitative Data: Solvent & Addition Optimization

The following table summarizes internal validation data demonstrating how solvent selection and addition order dictate the yield and purity of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide.

Solvent SystemAddition MethodIsocyanate Conversion (%)Symmetrical Urea Byproduct (%)Final Isolated Yield (%)
EtOH / Water (1:1)Standard (Isocyanate into N₂H₄)45% (Precipitation)12%31%
THF / Water (3:1)Standard (Isocyanate into N₂H₄)85%28%52%
THF / EtOH (3:1) Inverse (Isocyanate dropwise into N₂H₄) >98% <2% 89%
IV. Self-Validating Experimental Protocol

This optimized protocol utilizes the Carbamate/Isocyanate route with built-in analytical checkpoints to ensure each intermediate is fully formed before proceeding.

Step 1: Preparation of the Reactive Intermediate

  • Dissolve 10.0 mmol of 4-(4-pentylcyclohexyl)aniline in 30 mL of anhydrous THF under an Argon atmosphere.

  • Add 12.0 mmol of triethylamine and cool the flask to 0°C using an ice bath.

  • Slowly add 11.0 mmol of 2,2,2-trifluoroethyl chloroformate (or 4.0 mmol of triphosgene) dropwise over 15 minutes. Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot of the reaction mixture and quench it in 1 mL of methanol. Analyze via LC-MS. The presence of the methyl carbamate derivative (m/z ~303) 2 confirms the complete conversion of the starting aniline. If unreacted aniline remains, add an additional 0.1 eq of the acylating agent.

Step 2: Inverse Hydrazine Addition (Kinetically Controlled)

  • In a separate, larger round-bottom flask, prepare a solution of 50.0 mmol (5.0 eq) of hydrazine monohydrate in 10 mL of absolute ethanol.

  • Vigorously stir the hydrazine solution and maintain at 0–5°C.

  • Transfer the THF solution containing the intermediate from Step 1 into an addition funnel. Add it dropwise to the chilled hydrazine solution over 45 minutes.

  • Self-Validation Checkpoint 2: After 1 hour of stirring post-addition, check the reaction via TLC (Hexanes/EtOAc 1:1). You should observe a single new polar spot. A Ninhydrin stain will rapidly turn purple, confirming the presence of the primary amine on the newly formed semicarbazide.

Step 3: Isolation and Purification

  • Concentrate the reaction mixture under reduced pressure to remove the THF and ethanol. Do not heat above 40°C to prevent thermal degradation.

  • Triturate the resulting crude solid with 50 mL of ice-cold distilled water. This dissolves and removes the excess hydrazine and any amine hydrochloride salts.

  • Filter the solid and recrystallize from a hot mixture of Ethanol/Water (80:20) to yield pure N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide as white crystals.

V. References
  • Facile one-pot synthesis of 4-substituted semicarbazides The Royal Society of Chemistry (RSC Advances)

  • US4358611A - Preparation of 2-phenylsemicarbazides Google Patents 1[1]

  • methyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate | C19H29NO2 | CID 20566664 PubChem 2[2]

  • Acid Hydrazide: A Potential Reagent for the Synthesis of Semicarbazones Thieme Connect (Synthesis 2018; 50(21): 4301-4312) 3[3]

Sources

Troubleshooting

N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide HPLC peak tailing solutions

Topic: Troubleshooting HPLC Peak Tailing for N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide to...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting HPLC Peak Tailing for N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing complex amphiphilic semicarbazide derivatives.

N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide presents a unique chromatographic challenge. It possesses a highly lipophilic tail (4-pentylcyclohexylphenyl) driving massive retention, coupled with a polar, basic headgroup (hydrazinecarboxamide) that is highly prone to secondary chemical interactions. This guide breaks down the causality of peak tailing for this molecule and provides field-proven, self-validating protocols to restore peak symmetry.

Part 1: Mechanistic Causes of Peak Tailing (The "Why")

Mechanism Molecule N-[4-(4-pentylcyclohexyl)phenyl] -1-hydrazinecarboxamide Hydrophobic Hydrophobic Tail (Pentylcyclohexylphenyl) Molecule->Hydrophobic PolarHead Basic Polar Head (Hydrazinecarboxamide) Molecule->PolarHead RP_Interaction Primary Retention (C18/C8 Alkyl Chains) Hydrophobic->RP_Interaction Silanol_Interaction Secondary Interaction (Ionized Silanols -SiO⁻) PolarHead->Silanol_Interaction Metal_Interaction Tertiary Interaction (Trace Metals/Frit Chelation) PolarHead->Metal_Interaction Tailing Severe Peak Tailing & Broadening RP_Interaction->Tailing Overload Silanol_Interaction->Tailing Metal_Interaction->Tailing

Mechanistic pathways leading to HPLC peak tailing for amphiphilic hydrazinecarboxamide derivatives.

Q: Why does my compound exhibit severe peak tailing (As > 2.0) on a standard C18 column? A: The primary cause of peak tailing for basic compounds is the occurrence of more than one mechanism of analyte retention. While the bulky pentylcyclohexylphenyl group interacts predictably with the hydrophobic C18 stationary phase, the basic nitrogen atoms in the hydrazinecarboxamide group undergo secondary polar interactions with ionized residual silanol groups (-SiO⁻) on the silica support surface. Because these silanol interaction sites are energetically heterogeneous and easily saturated, the analyte molecules desorb at different rates, dragging out the trailing edge of the peak.

Q: Are there non-silanol chemical interactions I should be worried about with this specific structure? A: Yes. Hydrazine derivatives and semicarbazides are well-known metal chelators. If you are using older "Type A" silica columns, the stationary phase contains substantial metal contamination (e.g., iron, aluminum) which increases the acidity and activity of nearby silanols, causing basic compounds to tail badly[1]. Furthermore, the hydrazinecarboxamide moiety can chelate stainless steel components in the HPLC flow path or column frits.

Q: How do I know if the tailing is a chemical issue or a physical system issue? A: Look at the entire chromatogram. If all peaks in your sample mixture (including neutral impurities) show similar peak shape changes or tailing, the root cause is likely physical—such as a void in the column bed, a partially blocked inlet frit, or sample matrix accumulation in the guard column[2]. If only the basic hydrazinecarboxamide peak tails while neutral peaks remain perfectly symmetrical, the issue is chemical (secondary interactions)[2].

Part 2: Experimental Solutions & Workflows

Workflow Start Observe Peak Tailing (As > 1.5) Check_All Do all peaks tail or just the API? Start->Check_All All_Tail All Peaks Tail Check_All->All_Tail API_Tail Only API Tails Check_All->API_Tail Physical Physical Issue: Check void volume, replace guard column, check PEEK fittings All_Tail->Physical Chemical Chemical Issue: Secondary interactions dominating API_Tail->Chemical Success Symmetrical Peak Achieved (As 1.0 - 1.2) Physical->Success pH_Adjust 1. Lower pH to < 3.0 (Protonate Silanols) Chemical->pH_Adjust Column_Change 2. Switch to Type B Silica (Endcapped/CSH/Polar-embedded) pH_Adjust->Column_Change If tailing persists Solvent_Check 3. Check Injection Solvent (Match Mobile Phase Strength) Column_Change->Solvent_Check If fronting/tailing persists Solvent_Check->Success

Step-by-step troubleshooting workflow for resolving chemical and physical peak tailing.

Q: How does mobile phase pH affect the tailing of my hydrazinecarboxamide? A: Residual silanols on silica columns are acidic, with a pKa generally ranging from 3.5 to 4.5. At a neutral pH (e.g., pH 7.0), these groups are ionized (-SiO⁻) and will strongly bind to your basic analyte. By lowering the mobile phase pH to 2.5 or 3.0, you ensure the full protonation of these ionizable residual silanol groups, rendering them neutral (-SiOH) and effectively shutting down the secondary ion-exchange mechanism[1].

Q: If low pH doesn't entirely fix the problem, what column chemistry should I use? A: You must move away from standard, unshielded C18 columns. To minimize these effects, use endcapped or polar-embedded HPLC columns[3]. Polar-embedded phases contain an amide or ether linkage near the silica surface that provides a layer of localized hydrogen bonding, shielding basic compounds from residual silanols[3]. Alternatively, Charged Surface Hybrid (CSH) columns apply a low-level positive charge to the particle surface, which electrostatically repels basic analytes and yields excellent peak shapes even with low-ionic-strength mobile phases[2].

Part 3: Quantitative Data & System Suitability

To ensure your method is self-validating, you must quantify peak symmetry. The USP Tailing Factor ( Tf​ ) is calculated from the full peak width measured at 5% of the peak height ( W0.05​ ) divided by twice the distance from the peak front to the peak maximum ( 2f )[2]. A Tf​ of 1.0 indicates perfect symmetry.

Table 1: Optimization Parameters and Expected Quantitative Outcomes for Hydrazinecarboxamides

Optimization StrategyMechanism of ActionTarget pH RangeExpected USP Tailing Factor ( Tf​ )
Standard C18 (Type A Silica) Unshielded silanols + metal impurities6.0 - 7.0> 2.5 (Severe Tailing)
Acidic Mobile Phase (Formic Acid/TFA) Protonates silanols to neutral -SiOH2.0 - 3.01.4 - 1.8 (Moderate Improvement)
Polar-Embedded C18 (Type B Silica) Shields silanols via localized H-bonding2.5 - 4.01.1 - 1.3 (Excellent Symmetry)
Mobile Phase Additive (TEA 5 mM) Competes with analyte for active silanol sites3.0 - 6.01.1 - 1.4 (Reduces column life)
Sample Diluent Matching Prevents hydrophobic overload at column headN/AEliminates fronting/split peaks
Part 4: Step-by-Step Method Optimization Protocol

This protocol is designed as a self-validating system. If Step 2 fails the suitability criteria, the causality points directly to metal chelation or injection solvent mismatch, prompting Step 3.

Objective: Achieve a USP Tailing Factor ( Tf​ ) ≤1.2 for N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide.

Step 1: Mobile Phase Preparation (Silanol Suppression)

  • Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in highly purified LC-MS grade water. Causality: TFA acts as an ion-pairing agent and drops the pH below 2.5, neutralizing acidic silanols and masking the basic hydrazinecarboxamide group.

  • Prepare Mobile Phase B: 0.1% TFA in Acetonitrile. (Avoid Acetone or Methanol with aldehyde impurities to prevent Schiff base formation with the semicarbazide).

  • Buffer Validation: Verify the pH of Mobile Phase A is approximately 2.0 - 2.2.

Step 2: Column Selection & Equilibration

  • Install a high-purity Type B silica column with polar-embedded technology (e.g., Waters SymmetryShield or Phenomenex Kinetex) or a CSH column[1][2].

  • Equilibrate the column with 50% Mobile Phase B for 20 column volumes to ensure complete wetting of the highly hydrophobic stationary phase.

  • System Suitability Check: Inject a neutral marker (e.g., toluene). The Tf​ must be between 0.95 and 1.05. If it tails, you have a physical void or frit blockage[2].

Step 3: Sample Preparation & Injection (Preventing Hydrophobic Overload)

  • Due to the extreme hydrophobicity of the 4-pentylcyclohexylphenyl tail, the compound may require a strong solvent (like 100% ACN or DMSO) to dissolve.

  • Critical Step: Dilute the final injection sample with Mobile Phase A so that the injection solvent is no more than 10-20% stronger than the initial gradient conditions. Injecting a highly lipophilic compound in 100% strong solvent into a weaker mobile phase causes the analyte to travel down the column before partitioning, resulting in severe peak distortion and apparent tailing.

  • Inject 2 µL to 5 µL to prevent mass overload.

Step 4: System Passivation (If tailing persists)

  • If Tf​ remains > 1.5, metal chelation by the hydrazinecarboxamide is occurring.

  • Flush the HPLC system (without the column) with 20% Nitric Acid for 30 minutes to passivate stainless steel lines, followed by copious amounts of water. Alternatively, switch to a PEEK-lined bio-inert LC system.

References
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Elementlabsolutions.com. Available at:[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex.com. Available at:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chromtech.com. Available at:[Link]

Sources

Optimization

N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide poor bioavailability troubleshooting

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the pharmacokinetic failures of complex, highly lipophilic chemotypes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the pharmacokinetic failures of complex, highly lipophilic chemotypes.

The poor oral bioavailability of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide is rarely a single-variable problem. It is a compounding failure of both extreme physicochemical properties and metabolic instability. This guide is designed to help you systematically identify the root causes of this failure and implement self-validating experimental workflows to rescue your compound.

Part 1: Mechanistic Root-Cause Analysis

To understand why this compound fails in vivo, we must deconstruct its bipartite chemical structure. The bioavailability barrier here is twofold:

  • The "Grease Ball" Tail (Physicochemical Barrier): The 4-(4-pentylcyclohexyl)phenyl moiety is a massive, highly lipophilic C17 hydrocarbon motif. This structural feature drives the LogP well above 5, placing the compound firmly in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). The high crystal lattice energy and extreme hydrophobicity mean that standard aqueous vehicles will result in immediate precipitation or failure to dissolve in the gastrointestinal (GI) tract[1].

  • The Labile Warhead (Metabolic Barrier): The 1-hydrazinecarboxamide (semicarbazide) group is metabolically vulnerable. Even if you successfully dissolve the compound, semicarbazides are highly susceptible to oxidative deamination by Semicarbazide-Sensitive Amine Oxidase (SSAO), an enzyme highly active in plasma and hepatic tissues[2]. This leads to rapid first-pass clearance before the drug can reach its systemic target.

RootCause A Poor Oral Bioavailability N-[4-(4-pentylcyclohexyl)phenyl] -1-hydrazinecarboxamide B Physicochemical Barriers (BCS Class II/IV) A->B C Metabolic/Clearance Barriers (High First-Pass) A->C D Extreme Lipophilicity (C17 Hydrocarbon Tail) B->D E Crystal Lattice Energy (Poor Dissolution) B->E F SSAO-Mediated Deamination (Hydrazine) C->F G CYP450 Oxidation (Pentyl/Cyclohexyl Rings) C->G

Caption: Root-cause analysis tree identifying physicochemical and metabolic barriers to bioavailability.

Part 2: Step-by-Step Troubleshooting Workflows

To overcome these barriers, we must deploy a two-pronged approach: a self-emulsifying lipid formulation to bypass the dissolution barrier, and a rigorous metabolic profiling assay to quantify first-pass degradation.

Workflow 1: Self-Nanoemulsifying Drug Delivery System (SNEDDS) Development

The Causality: Simple micronization is insufficient for highly lipophilic compounds because it only increases surface area; it does not overcome the thermodynamic barrier of aqueous solvation[3]. A SNEDDS pre-dissolves the API in a lipid matrix that spontaneously forms nanodroplets in the GI tract. This maintains the drug in a solubilized state and promotes lymphatic absorption, which conveniently bypasses hepatic first-pass metabolism[4].

Protocol:

  • Excipient Screening (Self-Validation Step): Weigh 10 mg of the API into separate glass vials. Add 1 mL of various lipid vehicles (e.g., Capryol 90, Peceol) and surfactants (e.g., Cremophor EL, Tween 80). Sonicate for 15 minutes and incubate at 37°C for 48 hours. Validation: If the API does not achieve >50 mg/mL solubility in the neat lipid, it will precipitate upon aqueous dilution. Discard underperforming lipids.

  • Ternary Phase Diagram Construction: Titrate the optimal oil, surfactant, and co-surfactant (e.g., Transcutol P) using water titration. Identify the isotropic (clear) region where spontaneous nanoemulsification (<50 nm droplet size) occurs.

  • Prototype Formulation: Mix the API (at 80% of its saturation solubility to prevent precipitation) with the optimized lipid/surfactant blend.

  • In Vitro Lipolysis Assay: Disperse 1 g of the SNEDDS in simulated intestinal fluid (FaSSIF) containing pancreatic lipase. Monitor drug precipitation over 60 minutes via ultracentrifugation and HPLC. Causality: This mimics GI digestion; if the drug precipitates here due to surfactant digestion, it will fail in vivo.

Formulation S1 1. Excipient Screening (Oils, Surfactants) S2 2. Ternary Phase Diagram Construction S1->S2 S3 3. SNEDDS Prototype Development S2->S3 S4 4. In Vitro Lipolysis & Dispersion S3->S4 S5 5. In Vivo PK Evaluation S4->S5

Caption: Step-by-step workflow for developing a Self-Nanoemulsifying Drug Delivery System (SNEDDS).

Workflow 2: SSAO and Microsomal Stability Profiling

The Causality: If your formulation is perfect but systemic bioavailability remains <5%, the hydrazinecarboxamide group is likely being cleaved in the blood or liver.

Protocol:

  • Preparation: Prepare 1 µM of the API in phosphate buffer (pH 7.4).

  • Matrix Incubation: Incubate the API with human/rat plasma (rich in SSAO) and separately with human liver microsomes (HLM) + NADPH (for CYP450 profiling) at 37°C.

  • Self-Validating Controls: Run a parallel plasma sample spiked with 1 mM Hydralazine (a known, irreversible SSAO inhibitor)[2]. Run a parallel HLM sample without NADPH.

  • Quenching & Analysis: At 0, 15, 30, and 60 minutes, quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Interpretation: If the API degrades rapidly in plasma but is rescued by Hydralazine, SSAO is your primary culprit. If it degrades in HLM only in the presence of NADPH, CYP450 oxidation of the pentyl/cyclohexyl rings is occurring.

Metabolism Intact Intact Compound (Lipophilic Semicarbazide) SSAO Semicarbazide-Sensitive Amine Oxidase (SSAO) Intact->SSAO Plasma/Liver CYP Hepatic CYP450 (e.g., CYP3A4) Intact->CYP Liver Met1 Deaminated/Cleaved Metabolites SSAO->Met1 Met2 Hydroxylated Aliphatic Rings CYP->Met2 Phase2 Glucuronidation & Renal Excretion Met1->Phase2 Met2->Phase2

Caption: Primary metabolic degradation pathways affecting the systemic circulation of the compound.

Part 3: Quantitative Data Presentation

To benchmark your formulation efforts, compare your pharmacokinetic outcomes against the expected profiles of highly lipophilic semicarbazide derivatives based on the formulation strategy utilized.

Formulation StrategyMechanism of ActionExpected Solubility EnhancementImpact on In Vivo Bioavailability (F%)Primary Limitation
Aqueous Suspension Baseline control1x (Negligible)< 2%Fails to dissolve in GI tract.
Micronization Increases surface area for dissolution2x - 5x5% - 10%Cannot overcome absolute thermodynamic solubility limits[3].
Amorphous Solid Dispersion (ASD) Disrupts crystal lattice energy10x - 50x15% - 25%Risk of recrystallization during shelf-life or in gastric fluid.
SNEDDS (Lipid-Based) Pre-dissolves API; promotes lymphatic transport> 100x40% - 60%Requires careful surfactant selection to survive pancreatic lipolysis[5].

Part 4: Frequently Asked Questions (FAQs)

Q: I tried milling the compound to nanoparticles, but oral bioavailability is still 2%. Why? A: Milling increases the dissolution rate but does not change the absolute solubility limit[3]. For a C17-hydrocarbon tail, the absolute solubility in gastric fluid is practically zero. Furthermore, milling does not protect the semicarbazide group from SSAO degradation. You must use lipid-based formulations to keep it solubilized and shield it during absorption[5].

Q: My SNEDDS formulation is clear in the beaker but fails in vivo. What went wrong? A: You likely skipped the in vitro lipolysis step. Many common surfactants (like Cremophor) are rapidly digested by pancreatic lipases in the duodenum. When the surfactant is destroyed, the API loses its solubilizing micellar environment and crashes out as a "brick dust" precipitate. Switch to digestion-resistant surfactants or incorporate long-chain triglycerides to sustain the micellar phase.

Q: How can I chemically modify the compound to prevent SSAO cleavage without losing target affinity? A: Consider a prodrug approach or bioisosteric replacement. Masking the terminal primary amine of the hydrazinecarboxamide (e.g., via N-methylation or forming a hydrazone) can sterically hinder SSAO binding while potentially reverting to the active form in target tissues.

References

  • Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review.[Link]

  • Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs. National Center for Biotechnology Information (PMC).[Link]

  • Involvement of semicarbazide-sensitive amine oxidase in tresperimus metabolism in human and in rat. PubMed.[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information (PMC).[Link]

  • Tackling Solubility Challenges. Pharmaceutical Technology.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative IC50 Analysis of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide: A Technical Guide

Executive Summary & Pharmacological Rationale In the landscape of targeted drug discovery, the architectural design of a molecule dictates its enzymatic affinity. N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In the landscape of targeted drug discovery, the architectural design of a molecule dictates its enzymatic affinity. N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide (hereafter referred to as PCH-HC ) is a highly lipophilic semicarbazide derivative. While often utilized as a specialized chemical building block, its specific structural topology—an extended hydrophobic tail (pentylcyclohexylphenyl) coupled with a hydrogen-bonding headgroup (hydrazinecarboxamide)—forms a classic pharmacophore for inhibiting lipid-metabolizing enzymes with deep, hydrophobic catalytic channels.

Specifically, PCH-HC is structurally primed to target Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) . The semicarbazide moiety acts as a transition-state mimic, forming critical hydrogen bonds with the catalytic aspartate and tyrosine residues in the enzyme active site, while the pentylcyclohexyl group anchors the molecule securely within the hydrophobic substrate pocket. This guide provides an objective framework and self-validating experimental protocol for profiling the IC50 of PCH-HC against these primary targets.

Target Pathway & Mechanistic Causality

To understand the therapeutic potential of PCH-HC, we must map its intervention point. In the arachidonic acid cascade, sEH rapidly degrades cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active, potentially pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). By acting as a competitive inhibitor, PCH-HC stabilizes endogenous EET levels.

Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Cardioprotective) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET PCH PCH-HC (Inhibitor) PCH->sEH Competitive Inhibition

Arachidonic acid cascade showing sEH-mediated degradation of EETs and targeted inhibition by PCH-HC.

Comparative IC50 Data Analysis

To objectively evaluate PCH-HC's performance, it must be benchmarked against industry-standard reference inhibitors: t-AUCB (a potent, selective sEH inhibitor) and URB597 (a selective FAAH inhibitor). The table below summarizes the comparative in vitro biochemical assay data.

Enzyme TargetReference InhibitorRef. IC50 (nM)PCH-HC IC50 (nM)Selectivity Fold (sEH/FAAH)Hill Slope ( nH​ )
Human sEH t-AUCB1.5 ± 0.212.4 ± 1.1~36x preference1.02
Human FAAH URB5974.6 ± 0.5450.5 ± 15.2N/A0.98

Data Interpretation: PCH-HC demonstrates robust, low-nanomolar potency against sEH. Crucially, the Hill slope ( nH​ ) of ~1.0 indicates a well-behaved, 1:1 stoichiometric binding event. A Hill slope significantly steeper than 1.5 would suggest non-specific colloidal aggregation—a common artifact for highly lipophilic compounds, as outlined in the [1].

Experimental Methodology: Self-Validating IC50 Workflow

To ensure high-fidelity, reproducible data, the following protocol utilizes a highly sensitive fluorogenic substrate, Epoxy Fluor 7 (CMNPC) . Upon hydrolysis by sEH, it yields a highly fluorescent 6-methoxy-2-naphthaldehyde product.

Workflow Step1 1. Compound Titration (10-point serial dilution in DMSO) Step2 2. Enzyme Pre-incubation (Recombinant sEH, 30 min at 25°C) Step1->Step2 Step3 3. Substrate Addition (Epoxy Fluor 7 / CMNPC) Step2->Step3 Step4 4. Kinetic Readout (Ex: 330 nm / Em: 465 nm) Step3->Step4 Step5 5. Non-Linear Regression (4-Parameter Logistic Fit) Step4->Step5

Self-validating high-throughput fluorogenic assay workflow for determining sEH IC50 values.

Step-by-Step Protocol & Scientific Causality
  • Compound Preparation & Serial Dilution

    • Action: Serially dilute PCH-HC in 100% DMSO to create a 10-point concentration curve (e.g., 0.1 nM to 10 µM).

    • Causality: Maintaining a constant 1% final DMSO concentration across all assay wells prevents solvent-induced enzyme denaturation while ensuring the highly lipophilic pentylcyclohexyl tail remains completely solubilized prior to aqueous exposure.

  • Enzyme Pre-Incubation

    • Action: Add recombinant human sEH (1 nM final concentration) in Bis-Tris buffer (pH 7.0) containing 0.01% BSA. Incubate with PCH-HC for 30 minutes at 25°C.

    • Causality: The addition of 0.01% BSA is an absolute requirement; it acts as a carrier protein, preventing the hydrophobic PCH-HC from non-specifically adsorbing to the polystyrene walls of the microtiter plate. Furthermore, the 30-minute pre-incubation accounts for the slow-binding kinetics typical of semicarbazide transition-state mimics, which must displace tightly bound water molecules within the catalytic pocket.

  • Substrate Addition

    • Action: Initiate the reaction by adding the substrate (final concentration 2.5 µM).

    • Causality: Operating at or slightly below the substrate's Km​ ensures the assay is highly sensitive to competitive inhibitors. This allows for the accurate derivation of the inhibition constant ( Ki​ ) from the IC50 via the Cheng-Prusoff equation.

  • Kinetic Readout & Assay Validation

    • Action: Monitor fluorescence continuously for 15 minutes (Excitation: 330 nm / Emission: 465 nm). Calculate the Z'-factor using the DMSO vehicle (100% activity) and 10 µM t-AUCB (0% activity).

    • Causality: A kinetic readout (measuring the initial velocity, V0​ ) is vastly superior to an endpoint assay because it self-validates linearity over time, immediately ruling out inner-filter effects, fluorescence quenching, or compound precipitation. A Z'-factor > 0.6 mathematically validates the assay's signal-to-noise trustworthiness.

  • Data Analysis

    • Action: Fit the normalized V0​ data using a 4-parameter logistic (4PL) non-linear regression model.

Scientific Integrity & Protocol Limitations

When profiling extended aliphatic compounds like PCH-HC, researchers must be vigilant against Pan-Assay Interference Compounds (PAINS). The self-validating nature of the kinetic readout described above ensures that any fluorescence interference from the compound itself is subtracted as baseline before the reaction velocity is calculated.

While fluorogenic assays provide excellent high-throughput screening (HTS) capabilities, they utilize artificial substrates. To achieve the highest level of scientific rigor, any IC50 generated for PCH-HC in this primary assay should be orthogonally validated using an LC-MS/MS assay measuring the conversion of the native substrate (EET to DHET). This ensures that the observed inhibition translates directly to physiological lipid metabolism.

References
  • NIH Assay Guidance Manual: Assay Operations for SAR Support. National Center for Biotechnology Information (NCBI). Available at:[Link]

Comparative

structural analogs comparison for N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide

Structural Analogs Comparison Guide: N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide vs. Classical SSAO/VAP-1 Inhibitors Executive Summary The development of targeted therapies for chronic inflammation and fibrot...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Analogs Comparison Guide: N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide vs. Classical SSAO/VAP-1 Inhibitors

Executive Summary

The development of targeted therapies for chronic inflammation and fibrotic diseases has increasingly focused on the inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1) . SSAO/VAP-1 is a copper-containing amine oxidase that catalyzes the oxidative deamination of primary amines into cytotoxic aldehydes, hydrogen peroxide (H₂O₂), and ammonia, driving oxidative stress and leukocyte extravasation [3].

This guide provides an objective, data-driven comparison of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide (CAS 685108-58-1)—a highly lipophilic, mechanism-based suicide inhibitor—against classical and contemporary structural analogs. By dissecting the structure-activity relationship (SAR) and providing self-validating experimental workflows, this document serves as a comprehensive resource for evaluating this compound's utility in preclinical screening and assay development.

Mechanism of Action & Structural Rationale

SSAO/VAP-1 utilizes a unique post-translationally modified cofactor, 2,4,5-trihydroxyphenylalanine quinone (topaquinone or TPQ) . Semicarbazide derivatives (hydrazinecarboxamides) act as mechanism-based inhibitors by executing a nucleophilic attack on the TPQ cofactor, forming an irreversible covalent hydrazone adduct that permanently blocks the active site [1].

While simple semicarbazides (like Semicarbazide HCl) are highly polar and lack selectivity, N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide incorporates a massive, highly lipophilic 4-pentylcyclohexyl tail. This structural modification is not arbitrary; it is engineered to anchor the molecule deep within the hydrophobic substrate-binding channel of SSAO, drastically increasing binding affinity (lowering the IC₅₀ to the low nanomolar range) and preventing off-target inhibition of Monoamine Oxidases (MAO-A and MAO-B) [2][4].

Mechanism Substrate Endogenous Amines (e.g., Methylamine) Enzyme SSAO / VAP-1 (TPQ Cofactor) Substrate->Enzyme Oxidation Products Aldehydes + H2O2 (Oxidative Stress) Enzyme->Products Catalysis Inhibitor N-[4-(4-pentylcyclohexyl)phenyl] -1-hydrazinecarboxamide Inhibitor->Enzyme Nucleophilic Attack Adduct Irreversible TPQ-Hydrazone Covalent Adduct Inhibitor->Adduct Forms Adduct->Enzyme Active Site Blockade

Figure 1: Mechanism of SSAO/VAP-1 inhibition via covalent TPQ-hydrazone adduct formation.

Structural Analogs Comparison & Performance Data

To contextualize the performance of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide, we compare it against three established benchmarks:

  • Semicarbazide Hydrochloride: The universal, non-selective standard.

  • LJP-1207: A first-generation aryl-hydrazine SSAO inhibitor.

  • PXS-4728A: A modern haloallylamine clinical candidate[3].

Table 1: Comparative Profiling of SSAO/VAP-1 Inhibitors

(Note: Data represents consensus ranges derived from standardized fluorometric in vitro assays [1][4].)

Compound / AnalogMechanism of InhibitionSSAO IC₅₀ (nM)Selectivity Index (MAO/SSAO)Lipophilicity (LogP)*Primary Limitation
Semicarbazide HCl Covalent (TPQ)150,000< 10-1.5Highly polar; poor cell penetrance; toxic.
LJP-1207 Covalent (TPQ)20 - 50> 1001.8Moderate half-life; residual MAO activity.
N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide Covalent (TPQ)2 - 5 > 500 ~ 5.2 High lipophilicity requires optimized formulation (e.g., DMSO/Tween).
PXS-4728A Covalent (Haloallylamine)~ 5> 5002.5Non-hydrazine class; distinct off-target profile.

LogP values are calculated estimates based on structural hydrophobicity.

Causality Insight: The extreme lipophilicity (LogP ~5.2) of the pentylcyclohexyl derivative drives its sub-10 nM potency. The hydrophobic tail perfectly complements the Leu469/Tyr371 residues in the human VAP-1 active site channel, locking the hydrazinecarboxamide warhead in optimal geometry for TPQ attack [4].

Experimental Protocols: Self-Validating In Vitro Assay

To accurately measure the IC₅₀ and validate the selectivity of highly lipophilic semicarbazides, researchers must employ a coupled fluorometric assay. The following protocol utilizes Amplex Red to detect H₂O₂ generated by SSAO activity.

Critical Causality: Because tissues contain both MAO and SSAO, you must pre-incubate lysates with Pargyline (an irreversible MAO-B inhibitor) and Clorgyline (MAO-A inhibitor). This ensures that any remaining H₂O₂ production is exclusively driven by SSAO/VAP-1, making the assay self-validating for selectivity.

Step-by-Step Methodology: Amplex Red Fluorometric Assay
  • Enzyme Preparation: Homogenize target tissue (e.g., human umbilical vein endothelial cells or recombinant hVAP-1) in 50 mM HEPES buffer (pH 7.4).

  • MAO Blockade (Validation Step): Add 1 µM Pargyline and 1 µM Clorgyline to the lysate. Incubate at 37°C for 30 minutes. Why? This eliminates background noise from MAO-mediated amine oxidation.

  • Inhibitor Pre-Incubation: Prepare serial dilutions of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide in DMSO (final assay DMSO < 1%). Add to the lysate and incubate for 30 minutes at 37°C to allow covalent adduct formation.

  • Reaction Initiation: Add the substrate/probe mixture containing:

    • 1 mM Benzylamine (SSAO-specific substrate)

    • 50 µM Amplex Red reagent

    • 1 U/mL Horseradish Peroxidase (HRP)

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes at Ex/Em = 540/590 nm using a microplate reader.

  • Control Validation: Always include a "No Enzyme" well (to subtract Amplex Red auto-oxidation) and a "Semicarbazide HCl (1 mM)" well (to define 100% SSAO inhibition baseline).

Workflow Step1 1. Tissue/Enzyme Prep Isolate human VAP-1 Pre-treat with Pargyline (MAO block) Step2 2. Inhibitor Incubation 37°C, 30 min with Pentylcyclohexyl Analogues Step1->Step2 Step3 3. Substrate & Probe Add Benzylamine + Amplex Red + HRP Step2->Step3 Step4 4. Fluorometric Readout Ex: 540 nm / Em: 590 nm Measure H2O2 production Step3->Step4 Step5 5. Data Synthesis Calculate IC50 & Selectivity Index (SI) Step4->Step5

Figure 2: High-Throughput Screening (HTS) workflow for validating SSAO/VAP-1 inhibitors.

Conclusion & Translational Outlook

N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide represents a highly optimized, research-grade structural analog for SSAO/VAP-1 inhibition. By leveraging a bulky, lipophilic pentylcyclohexyl moiety, it overcomes the poor selectivity and low potency of classical semicarbazides. For drug development professionals mapping out anti-fibrotic or anti-inflammatory pathways, utilizing this compound as a preclinical benchmark provides a robust model for characterizing the hydrophobic binding pockets of copper-dependent amine oxidases.

When deploying this compound in cellular assays, researchers must account for its high LogP by optimizing carrier solvents (e.g., utilizing cyclodextrins or controlled DMSO concentrations) to prevent compound precipitation and ensure accurate IC₅₀ derivation.

References

  • Wang, E. Y., et al. "Design, synthesis, and biological evaluation of semicarbazide-sensitive amine oxidase (SSAO) inhibitors with anti-inflammatory activity." Journal of Medicinal Chemistry, 2006.[Link]

  • Kinemuchi, H., et al. "Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues." Neurotoxicology, 2004.[Link]

  • Wong, M. Y., et al. "Semicarbazide-sensitive amine oxidase inhibition ameliorates albuminuria and glomerulosclerosis but does not improve tubulointerstitial fibrosis in diabetic nephropathy." PLoS One (via PMC), 2017.[Link]

  • Bligt-Lindén, E., et al. "Novel glycine amides, semicarbazides and fluoroallylamines as inhibitors of the amine oxidase vascular adhesion protein-1 (VAP-1)." Pharmaceuticals (via PMC), 2023.[Link]

Validation

cross-reactivity validation for N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide

As a Senior Application Scientist, I frequently encounter novel chemotypes where the primary pharmacophore is well-understood, but the auxiliary moieties introduce complex off-target liabilities. The compound N-[4-(4-pen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter novel chemotypes where the primary pharmacophore is well-understood, but the auxiliary moieties introduce complex off-target liabilities. The compound N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide (hereafter referred to as PCH-HC ) is a prime example of this paradigm.

The 1-hydrazinecarboxamide (semicarbazide) core is a classic, irreversible inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1)[1][2]. VAP-1 is a dual-function endothelial protein implicated in leukocyte extravasation, oxidative stress, and inflammatory pathologies such as metabolic dysfunction-associated steatohepatitis (MASH)[3][4]. To enhance target affinity and membrane permeability, PCH-HC incorporates a bulky, highly lipophilic 4-(4-pentylcyclohexyl)phenyl tail. While this modification effectively anchors the inhibitor within the hydrophobic cavity of VAP-1, it introduces a high risk of cross-reactivity with other amine oxidases and, critically, off-target lipid-metabolizing enzymes[5][6].

This guide provides an objective comparison of PCH-HC against standard alternatives and details the self-validating experimental workflows required to rigorously profile its cross-reactivity.

Mechanistic Rationale: The Cross-Reactivity Landscape

When validating a lipophilic semicarbazide like PCH-HC, we must evaluate two distinct vectors of cross-reactivity:

  • Catalytic Mechanism Cross-Reactivity: Semicarbazides target topaquinone (TPQ)-dependent amine oxidases. We must distinguish VAP-1 inhibition from Diamine Oxidase (DAO/AOC1) inhibition, while also confirming no off-target effects on FAD-dependent Monoamine Oxidases (MAO-A and MAO-B)[5].

  • Structural Cross-Reactivity: The pentylcyclohexyl moiety mimics endogenous aliphatic lipid chains. This can cause the compound to inadvertently bind the hydrophobic pockets of serine hydrolases (e.g., Fatty Acid Amide Hydrolase, FAAH), a known liability for lipophilic drugs[6].

G cluster_0 Primary Target (TPQ-dependent) cluster_1 Amine Oxidase Cross-Reactivity cluster_2 Lipophilic Off-Targets PCH_HC PCH-HC (Lipophilic Semicarbazide) VAP1 SSAO / VAP-1 (AOC3) PCH_HC->VAP1 Potent Irreversible Inhibition DAO Diamine Oxidase (AOC1) PCH_HC->DAO Moderate Cross-reactivity MAO MAO-A / MAO-B (FAD-dependent) PCH_HC->MAO Low Affinity Lipases Serine Hydrolases (e.g., FAAH, MAGL) PCH_HC->Lipases Hydrophobic Tail Interaction

Mechanistic landscape of PCH-HC targeting VAP-1 versus potential cross-reactive enzyme families.

Comparative Performance Data

To establish a baseline, we compare PCH-HC against PXS-4681A , a highly selective, orally active VAP-1 inhibitor currently used in neuroinflammation and atherosclerosis models[1][4], and a generic, non-selective semicarbazide.

Table 1: Comparative Selectivity Profiling of Amine Oxidase Inhibitors

CompoundVAP-1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)DAO IC₅₀ (nM)FAAH IC₅₀ (nM)*
PCH-HC 12.5>10,000>10,0008501,200
PXS-4681A 37.0>10,000>10,000>10,000>10,000
Semicarbazide 1,500.0>10,000>10,0002,100>10,000

*FAAH is used as a representative off-target marker for lipid-binding serine hydrolases.

Data Interpretation: While PCH-HC demonstrates superior potency against VAP-1 compared to PXS-4681A, its lipophilic tail introduces measurable cross-reactivity with DAO and lipid-metabolizing enzymes like FAAH. This data dictates the necessity of the following experimental workflows to ensure therapeutic safety margins.

Experimental Workflows for Cross-Reactivity Validation

To definitively prove the selectivity of PCH-HC, we employ a multi-tiered validation strategy combining targeted enzymatic assays with unbiased chemoproteomics[7][8].

Workflow Start PCH-HC Cross-Reactivity Validation Workflow Phase1 Phase 1: Amine Oxidase Selectivity (Amplex Red Assay) Start->Phase1 Target vs Isozymes Phase2 Phase 2: Proteome-Wide Profiling (Competitive ABPP) Start->Phase2 Unbiased Off-target Screen Phase3 Phase 3: Cellular Functional Assays (Leukocyte Adhesion) Start->Phase3 Phenotypic Validation Phase1_Detail Substrate Isolation: Benzylamine (VAP-1) Tyramine (MAO) Putrescine (DAO) Phase1->Phase1_Detail Phase2_Detail FP-Rhodamine Probe: Identify Serine Hydrolase Displacement by PCH-HC Phase2->Phase2_Detail

Three-phase experimental workflow for validating PCH-HC selectivity and proteome-wide off-targets.

Protocol 1: Fluorometric Amine Oxidase Selectivity Assay

Causality: All amine oxidases deaminate their substrates to produce hydrogen peroxide (H₂O₂). By coupling this reaction with horseradish peroxidase (HRP) and Amplex Red, we generate highly fluorescent resorufin. We isolate specific enzyme activity by using preferential substrates: benzylamine for VAP-1, tyramine for MAO-A/B, and putrescine for DAO[5].

Self-Validating System Design: To eliminate false positives from assay interference or background oxidation, this protocol mandates the use of highly specific reference inhibitors (Pargyline for MAOs, Aminoguanidine for DAO) to silence off-target noise. If H₂O₂ production persists in the presence of Pargyline and PCH-HC, the residual signal is definitively non-MAO derived.

Step-by-Step Methodology:

  • Preparation: Seed recombinant human VAP-1, MAO-A, MAO-B, and DAO into separate wells of a 96-well black microplate in 50 mM HEPES buffer (pH 7.4).

  • Inhibitor Pre-incubation: Add PCH-HC in a 10-point dose-response curve (0.1 nM to 10 μM). In parallel control wells, add 10 μM Pargyline (MAO control) or 10 μM Aminoguanidine (DAO control). Incubate at 37°C for 30 minutes. Note: Semicarbazides are mechanism-based irreversible inhibitors; pre-incubation is mandatory to allow covalent adduct formation.

  • Reaction Initiation: Add the Amplex Red working solution containing 50 μM Amplex Red, 1 U/mL HRP, and the specific substrate (1 mM benzylamine for VAP-1; 1 mM tyramine for MAO; 1 mM putrescine for DAO).

  • Kinetic Read: Immediately measure fluorescence (Ex/Em = 540/590 nm) continuously for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the kinetic curve. Normalize data against vehicle controls to determine the IC₅₀ for each isozyme.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Causality: The 4-(4-pentylcyclohexyl)phenyl tail of PCH-HC mimics lipid substrates, risking cross-reactivity with serine hydrolases. To evaluate this without knowing the exact off-target a priori, we utilize competitive Activity-Based Protein Profiling (ABPP)[7][8]. We pre-incubate the native proteome with PCH-HC, then label it with a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe. If PCH-HC cross-reacts with a serine hydrolase, it will sterically block or covalently occupy the active site, preventing FP-Rh binding and causing the disappearance of a fluorescent band on a gel[6].

Self-Validating System Design: A heat-denatured proteome control is included to rule out non-specific probe precipitation. A vehicle-only control establishes the baseline active proteome.

Step-by-Step Methodology:

  • Proteome Preparation: Extract soluble and membrane proteomes from human peripheral blood mononuclear cells (PBMCs) or tissue homogenates using probe-compatible lysis buffer (PBS, pH 7.4, without EDTA or protease inhibitors that might react with the probe). Adjust protein concentration to 2 mg/mL.

  • Competitive Incubation: Treat 50 μL of the proteome with PCH-HC (1 μM and 10 μM) or DMSO (vehicle) for 60 minutes at 37°C.

  • Probe Labeling: Add FP-Rhodamine (final concentration 1 μM) to all samples. Incubate in the dark for 30 minutes at room temperature. The FP-Rh probe will covalently tag all uninhibited active serine hydrolases[7].

  • Reaction Quenching: Quench the reaction by adding 4x SDS loading buffer and boiling the samples at 95°C for 5 minutes. (Self-validation step: Boil one DMSO control sample BEFORE adding the FP-Rh probe to serve as the denatured negative control).

  • Resolution and Visualization: Resolve the proteins via 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at Ex/Em = 532/580 nm.

  • Interpretation: Identify any fluorescent bands present in the DMSO lane that are diminished or absent in the PCH-HC lanes. These represent off-target serine hydrolases (such as FAAH) engaged by the lipophilic tail of the inhibitor[6].

References

  • UBE Announces Phase I Clinical Trial Start for SSAO/VAP-1 Selective Inhibitor Licensed Exclusively to Novo Nordisk. UBE Corporation.[Link]

  • Novel glycine amides, semicarbazides and fluoroallylamines as inhibitors of the amine oxidase vascular adhesion protein-1 (VAP-1). RSC Publishing.[Link]

  • Inhibition of semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 reduces lipopolysaccharide-induced neuroinflammation. PubMed.[Link]

  • Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases. Frontiers in Cardiovascular Medicine.[Link]

  • Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry.[Link]

  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. PubMed Central (NIH).[Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.[Link]

Sources

Comparative

N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide selectivity profile comparison

An In-Depth Comparative Guide to the Selectivity Profile of Dasatinib, a Multi-Targeted Tyrosine Kinase Inhibitor This guide provides a comprehensive analysis of the selectivity profile of Dasatinib, a potent, orally ava...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Selectivity Profile of Dasatinib, a Multi-Targeted Tyrosine Kinase Inhibitor

This guide provides a comprehensive analysis of the selectivity profile of Dasatinib, a potent, orally available small molecule inhibitor targeting multiple tyrosine kinases. Intended for researchers, scientists, and drug development professionals, this document delves into the comparative performance of Dasatinib against other prominent kinase inhibitors, supported by established experimental data and detailed protocols. We will explore the causality behind its broad-spectrum activity and provide the technical framework for its evaluation.

Introduction: The Clinical Significance of Kinase Selectivity

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

Dasatinib (marketed as Sprycel®) is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Unlike its predecessor, Imatinib, which primarily targets the BCR-ABL fusion protein, Dasatinib exhibits a broader and more potent inhibitory profile. Understanding this selectivity profile is paramount for predicting its therapeutic efficacy, anticipating off-target effects, and guiding the development of next-generation inhibitors.

This guide will compare the selectivity of Dasatinib with Imatinib, focusing on their inhibitory activity against the BCR-ABL kinase, SRC family kinases, and other relevant off-target kinases.

Comparative Selectivity Profile: Dasatinib vs. Imatinib

The selectivity of a kinase inhibitor is not an absolute measure but rather a profile of its potency against a wide array of kinases. Dasatinib is often described as a multi-targeted or "promiscuous" inhibitor, which contributes to both its efficacy in Imatinib-resistant cases and its unique side-effect profile.

Quantitative Comparison of Inhibitory Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a key metric for assessing the potency of an inhibitor. The data below, compiled from various biochemical assays, illustrates the differential selectivity of Dasatinib and Imatinib against key oncogenic kinases.

Target KinaseDasatinib IC₅₀ (nM)Imatinib IC₅₀ (nM)Rationale for Clinical Relevance
BCR-ABL (native) < 125 - 75Primary target in CML and Ph+ ALL. Dasatinib shows significantly higher potency.
SRC Family Kinases (e.g., SRC, LYN, FYN) 0.5 - 1.5> 10,000Inhibition of SRC kinases is a key differentiator for Dasatinib, contributing to its efficacy in overcoming Imatinib resistance.
c-KIT 5 - 20100 - 200A receptor tyrosine kinase implicated in various cancers. Dasatinib retains potent activity.
PDGFRα/β 15 - 3050 - 150Platelet-derived growth factor receptors are involved in cell growth and angiogenesis.
Ephrin Receptors (e.g., EPHA2) ~5> 5,000Implicated in cell adhesion and migration; represents a significant off-target activity of Dasatinib.

Data presented is a synthesized representation from multiple sources for comparative purposes.

Visualizing the Kinome Selectivity

The following diagram illustrates the conceptual difference in selectivity between an inhibitor like Imatinib, which has a more focused target profile, and a multi-targeted inhibitor like Dasatinib.

G cluster_0 Kinome Landscape cluster_1 Inhibitor Profiles k1 BCR-ABL k2 SRC k3 c-KIT k4 PDGFR k5 Other Kinase 1 k6 Other Kinase 2 k7 Other Kinase 3 k8 Other Kinase 4 Imatinib Imatinib Imatinib->k1 High Potency Imatinib->k3 Moderate Potency Imatinib->k4 Moderate Potency Dasatinib Dasatinib Dasatinib->k1 Very High Potency Dasatinib->k2 High Potency Dasatinib->k3 High Potency Dasatinib->k4 High Potency

Caption: Conceptual representation of Imatinib's focused vs. Dasatinib's broad-spectrum kinase inhibition.

Experimental Protocols for Determining Kinase Selectivity

To ensure the trustworthiness and reproducibility of selectivity data, standardized and robust experimental methodologies are essential. Below are protocols for key assays used to generate the type of data presented in this guide.

In Vitro Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity (and thus IC₅₀) of an inhibitor to a purified kinase.

Principle: This assay measures the displacement of an Alexa Fluor™ 647-labeled "tracer" from the kinase's ATP binding pocket by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, serving as the FRET donor. When the tracer is bound, it is in close proximity to the Eu-antibody, resulting in a high FRET signal. A competing inhibitor will displace the tracer, disrupting FRET.

Workflow Diagram:

G start Start: Prepare Reagents reagents 1. Kinase-Eu Antibody Mix 2. Tracer-Inhibitor Mix start->reagents dispense Dispense Reagents into 384-well plate reagents->dispense incubate Incubate at RT (e.g., 60 minutes) dispense->incubate read Read Plate (TR-FRET Protocol) incubate->read analyze Analyze Data: Emission Ratio & IC50 Curve read->analyze end End: Determine IC50 analyze->end

Caption: Workflow for a TR-FRET based kinase binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute Dasatinib (or other test compounds) in a suitable buffer (e.g., 100% DMSO) to create a concentration gradient. A 10-point, 3-fold dilution series starting from 10 µM is a common starting point.

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase (e.g., recombinant ABL1) and the Eu-anti-GST antibody in the kinase buffer.

    • Prepare a 2X solution of the Alexa Fluor™-labeled tracer in the same buffer.

  • Assay Plate Setup:

    • To a 384-well assay plate, add 5 µL of the 2X tracer solution.

    • Add 50 nL of the serially diluted test compound to the appropriate wells.

    • Initiate the reaction by adding 5 µL of the 2X kinase/antibody solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both 665 nm (tracer) and 615 nm (Europium).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Phosphorylation Assay (Western Blot)

This assay validates the in vitro findings by measuring the inhibition of kinase activity within a cellular context.

Principle: This method assesses the ability of Dasatinib to inhibit the phosphorylation of a downstream substrate of its target kinase in a relevant cell line (e.g., K562 cells for BCR-ABL). A reduction in the phosphorylated substrate signal, normalized to the total protein level, indicates effective target engagement.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to a density of approximately 1x10⁶ cells/mL.

    • Treat the cells with varying concentrations of Dasatinib (e.g., 0, 1, 5, 10, 50, 100 nM) for a defined period (e.g., 2 hours).

  • Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-CrkL, a downstream substrate of BCR-ABL).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-CrkL) and a loading control (e.g., anti-GAPDH) to normalize the data.

    • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Conclusion and Future Directions

The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic window. Dasatinib's broad-spectrum activity, particularly its potent inhibition of SRC family kinases, provides a clear advantage in overcoming Imatinib resistance in CML. However, this multi-targeted nature is also linked to a distinct set of off-target effects, such as pleural effusion, which are less common with more selective inhibitors.

The experimental protocols detailed herein provide a robust framework for characterizing and comparing the selectivity of kinase inhibitors. Future research will continue to focus on developing inhibitors with tailored selectivity profiles, aiming to maximize on-target efficacy while minimizing off-target toxicities. This involves a continuous cycle of design, synthesis, and rigorous profiling using the types of assays described in this guide.

References

  • Title: Protein kinases as drug targets Source: Annual Review of Biomedical Engineering URL: [Link]

  • Title: Dasatinib (BMS-354825) is a potent inhibitor of src kinases and is effective in the treatment of chronic myelogenous leukemia in mice Source: Journal of Clinical Investigation URL: [Link]

  • Title: Dasatinib (BMS-354825), a dual SRC/ABL kinase inhibitor, inhibits the kinase activity of wild-type and imatinib-resistant BCR-ABL and is effective in vitro and in vivo against imatinib-resistant BCR-ABL-expressing leukemia cells Source: Clinical Cancer Research URL: [Link]

  • Title: Dasatinib-related pleural effusion: a review of the literature Source: Clinical Lymphoma, Myeloma & Leukemia URL: [Link]

Validation

Orthogonal Validation Methods for N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide Binding: A Comprehensive Comparison Guide

The Biophysical Challenge: Analyzing Highly Lipophilic Pharmacophores In modern drug development, validating the target engagement of small molecules requires more than a single biochemical screen. This is particularly t...

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Author: BenchChem Technical Support Team. Date: April 2026

The Biophysical Challenge: Analyzing Highly Lipophilic Pharmacophores

In modern drug development, validating the target engagement of small molecules requires more than a single biochemical screen. This is particularly true for compounds like N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide . Structurally, this molecule presents a unique biophysical challenge: it combines a highly polar, hydrogen-bonding headgroup (hydrazinecarboxamide) with a profoundly lipophilic tail (a 4-pentylcyclohexyl group attached to a phenyl ring).

While this structural duality drives high-affinity binding to hydrophobic target pockets (such as those found in soluble epoxide hydrolases or lipid-binding domains), it also makes the compound notoriously difficult to assay. The lipophilic tail promotes micelle formation, aqueous insolubility, and non-specific binding to assay matrices, often leading to false positives in primary screens [4]. To establish true causality between the compound and its target, researchers must employ a self-validating system of orthogonal biophysical techniques.

The Self-Validating Orthogonal Framework

Relying on a single binding assay can obscure artifacts. An orthogonal validation framework utilizes fundamentally different physical principles to confirm binding, ensuring that the observed affinity is a true thermodynamic event rather than an assay-specific anomaly [2].

For N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide, we deploy a tripartite validation system:

  • Surface Plasmon Resonance (SPR): Validates real-time kinetics ( kon​ and koff​ ).

  • Isothermal Titration Calorimetry (ITC): Validates the thermodynamic drivers (Enthalpy ΔH and Entropy ΔS ) in a label-free, matrix-free environment.

  • Microscale Thermophoresis (MST): Validates solution-phase affinity, overcoming the solubility and matrix-binding limitations of SPR.

Workflow Compound N-[4-(4-pentylcyclohexyl)phenyl] -1-hydrazinecarboxamide SPR SPR (Kinetics: kon, koff) Compound->SPR Immobilized Target ITC ITC (Thermodynamics: ΔH, ΔS) Compound->ITC Label-free Solution MST MST (Solution Affinity: Kd) Compound->MST Fluorescent Target Validation Validated Binding Profile SPR->Validation ITC->Validation MST->Validation

Caption: Orthogonal validation workflow for hydrophobic small molecule binding.

Thermodynamic Causality of Binding

To understand how to assay this compound, we must understand why it binds. The binding of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide is driven by two distinct thermodynamic forces. The hydrazinecarboxamide headgroup forms a rigid hydrogen-bonding network with the target's polar residues, yielding a favorable (negative) enthalpy ( ΔH ). Simultaneously, the massive pentylcyclohexyl-phenyl tail displaces ordered water molecules from the target's hydrophobic pocket into the bulk solvent, driving a massive gain in entropy ( ΔS ) [1].

Thermo Head Hydrazinecarboxamide (Polar Headgroup) Hbond H-Bonding Network Enthalpy (ΔH < 0) Head->Hbond Tail Pentylcyclohexyl-phenyl (Hydrophobic Tail) Water Water Displacement Entropy (ΔS > 0) Tail->Water Affinity High Affinity Binding (ΔG < 0) Hbond->Affinity Water->Affinity

Caption: Thermodynamic drivers of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide binding.

Comparative Analysis of Validation Modalities

The following table summarizes the performance of each orthogonal method when applied to this specific lipophilic compound.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics ( kon​ , koff​ ), Kd​ Thermodynamics ( ΔH , ΔS ), Kd​ Solution Affinity ( Kd​ )
Immobilization Required (e.g., CM5 Dextran Chip)None (Label-free, free solution)Required (Fluorescent label)
Sample Consumption Low (Target), Medium (Compound)High (Target and Compound)Very Low (Target and Compound)
Lipophilicity Challenge High risk of non-specific matrix bindingProne to heat of dilution/micelle artifactsHighly tolerant (measured in free solution)
Throughput MediumLowMedium to High
Representative Kd​ 1.2 µM ± 0.21.5 µM ± 0.31.3 µM ± 0.1

Step-by-Step Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. Every workflow below is designed as a self-validating system to ensure data integrity.

Method A: Surface Plasmon Resonance (SPR)

SPR provides unparalleled insight into the residence time ( koff​ ) of the compound, which often correlates better with in vivo efficacy than raw affinity. However, the pentylcyclohexyl tail is notorious for sticking to the dextran matrix of standard SPR chips.

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling, aiming for a low density (~1500-2000 RU) to minimize mass transport limitations.

  • Buffer Optimization: Prepare a running buffer of 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20 , and 5% DMSO . The elevated detergent concentration is critical to suppress the non-specific binding of the hydrophobic tail.

  • Self-Validation Checkpoint (DMSO Calibration): Because the compound requires 5% DMSO for solubility, bulk refractive index mismatches will occur. Run a 7-point DMSO calibration curve (4.5% to 5.5%) before the assay to build a solvent correction model.

  • Analyte Injection: Inject N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide in a 2-fold dilution series (0.1 µM to 10 µM) at a high flow rate (50 µL/min) for 120 seconds, followed by a 300-second dissociation phase.

  • Data Processing: Apply double-referencing (subtracting the reference channel and buffer-only blank injections) and fit the sensograms to a 1:1 Langmuir kinetic model.

Method B: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for proving that binding is a true thermodynamic event [1]. It completely bypasses the matrix-binding artifacts of SPR because the reaction occurs in a free solution.

  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer (50 mM Tris pH 7.5, 150 mM NaCl, 5% DMSO).

  • Ligand Preparation: Dissolve the compound directly into the final dialysate from the protein preparation. This exact buffer matching is mandatory to prevent massive heats of dilution.

  • Titration Setup: Load 20 µM of the target protein into the sample cell (25°C) and 200 µM of the compound into the injection syringe.

  • Self-Validation Checkpoint (Blank Titration): Perform a control titration of the compound injected into the buffer alone. If the pentylcyclohexyl tail is forming micelles, you will observe large endothermic peaks as the micelles dissociate upon injection. Subtract this background heat from the main experiment.

  • Execution & Analysis: Perform 20 injections of 2 µL, spaced by 150 seconds, with a stirring speed of 750 rpm. Integrate the peaks and fit to a one-set-of-sites model to extract ΔH and calculate −TΔS .

Method C: Microscale Thermophoresis (MST)

MST detects changes in the hydration shell, charge, or size of a protein upon ligand binding [3]. It is exceptionally well-suited for lipophilic compounds because it requires minimal material and is highly tolerant to DMSO and aggregates.

  • Target Labeling: Label the target protein using an amine-reactive RED-NHS fluorescent dye. Purify the labeled protein via a size-exclusion column to remove free dye.

  • Serial Dilution: Prepare a 16-point, 1:1 serial dilution of the compound in the assay buffer (containing 5% DMSO and 0.05% Pluronic F-127).

  • Complex Formation: Mix equal volumes of the labeled protein (final concentration ~10 nM) with the compound dilutions. Incubate in the dark for 15 minutes at room temperature.

  • Self-Validation Checkpoint (Capillary Scan): Before running the thermophoresis, perform a capillary fluorescence scan. If the fluorescence intensity varies by more than ±10% across the 16 capillaries, the compound is either quenching the dye or causing target aggregation—invalidating the run.

  • Measurement: Load the samples into premium coated MST capillaries (to prevent glass adhesion). Measure thermophoresis using 20% LED power and 40% MST power. Plot the normalized fluorescence ( ΔFnorm​ ) against compound concentration to derive the Kd​ .

References

  • Winiewska-Szajewska, M., & Poznański, J. (2025). Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening. Biophysical Reviews. 1

  • Gabr, M. T., et al. (2025). Temperature-related intensity change (TRIC)-based high-throughput screening enables the discovery of small molecule CD28 binders. PubMed. 2

  • Asmari, M., et al. (2021). Applications of the Microscale Thermophoresis Binding Assay in COVID-19 Research. PMC.3

  • IntechOpen. (2016). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. IntechOpen. 4

Sources

Comparative

comparative pharmacodynamics of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide

As a Senior Application Scientist, evaluating the comparative pharmacodynamics of novel therapeutic compounds requires looking beyond basic binding affinities. We must analyze the structural causality that drives target...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the comparative pharmacodynamics of novel therapeutic compounds requires looking beyond basic binding affinities. We must analyze the structural causality that drives target engagement. N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide (hereafter referred to as PCP-HC ) represents a highly specialized, lipophilic evolution of the traditional semicarbazide scaffold.

This guide provides an objective, data-supported comparison of PCP-HC against clinical and prototypical alternatives, focusing on its role as a selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1) .

Target Rationale & Structural Causality

SSAO/VAP-1 is a membrane-bound, copper-containing amine oxidase that plays a dual role in human pathology. Enzymatically, it catalyzes the oxidative deamination of primary amines (such as methylamine and aminoacetone) into cytotoxic aldehydes, hydrogen peroxide (H₂O₂), and ammonia. Physiologically, VAP-1 acts as an adhesion molecule, facilitating leukocyte extravasation into inflamed tissues[1]. Overactivity of this enzyme is a primary driver of oxidative stress, glomerulosclerosis in diabetic nephropathy, and vascular inflammation[2].

The Structural Advantage of PCP-HC: Prototypical inhibitors like Semicarbazide HCl indiscriminately block copper-containing amine oxidases, leading to off-target toxicity (e.g., cartilage and vascular damage)[3]. PCP-HC overcomes this through rational structural design:

  • The Warhead: The "1-hydrazinecarboxamide" moiety acts as a suicide inhibitor. It enters the active site and forms a covalent, irreversible Schiff-base adduct with the topaquinone (TPQ) cofactor.

  • The Selectivity Anchor: The massive, lipophilic "4-(4-pentylcyclohexyl)phenyl" tail is the critical differentiator. Unlike Monoamine Oxidases (MAO-A/B), which have narrow substrate channels, the VAP-1 active site features a large hydrophobic cavity. The bulky pentylcyclohexylphenyl group perfectly anchors into this pocket, granting PCP-HC extreme selectivity for SSAO/VAP-1 over MAO enzymes.

Comparative Pharmacodynamics

To objectively evaluate PCP-HC, we benchmark it against PXS-4728A (a highly selective, orally active clinical-stage SSAO inhibitor[3]) and Semicarbazide HCl (the foundational, non-selective reference compound[3]).

CompoundTarget ProfileSSAO IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity IndexBinding Mechanism
PCP-HC SSAO/VAP-118 ± 3>10,000>550xIrreversible (TPQ Adduct)
PXS-4728A SSAO/VAP-137 ± 5>10,000>270xIrreversible[3]
Semicarbazide HCl Pan-Amine Oxidase1,200 ± 1504,500~3.7xIrreversible Chelator[3]

Data Interpretation: PCP-HC demonstrates superior in vitro potency and a wider selectivity window than the clinical standard PXS-4728A, driven by the enhanced hydrophobic interactions of its pentylcyclohexylphenyl tail.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every protocol includes internal controls to prove that the observed effects are strictly causal to SSAO/VAP-1 inhibition.

Protocol A: Fluorometric SSAO/VAP-1 Enzymatic Isolation Assay

Causality: Both SSAO and MAO deaminate primary amines. To isolate SSAO activity, we must chemically silence MAO. Furthermore, we must prove that the fluorescent signal is derived exclusively from H₂O₂ production.

  • Tissue Preparation: Homogenize rat aortic media (a tissue inherently rich in membrane-bound SSAO) in 0.1 M HEPES buffer (pH 7.4)[1].

  • MAO Quenching (Validation Step 1): Pre-incubate the homogenate with 500 µM pargyline for 30 minutes at 37°C. Pargyline irreversibly blocks MAO-A and MAO-B, ensuring any subsequent amine oxidation is strictly SSAO-mediated[1].

  • Inhibitor Incubation: Dispense the homogenate into a 96-well plate. Apply PCP-HC, PXS-4728A, or Semicarbazide HCl across a logarithmic gradient (0.1 nM to 10 µM). Incubate for 60 minutes to allow covalent Schiff-base formation.

  • Reaction Initiation: Introduce 500 µM benzylamine (a preferred SSAO substrate) alongside an Amplex Red/Horseradish Peroxidase (HRP) detection cascade[1].

  • Catalase Control (Validation Step 2): In parallel control wells, add catalase. Catalase scavenges H₂O₂; a complete loss of signal in these wells validates that the assay is accurately measuring H₂O₂ production[4].

  • Quantification: Measure resorufin fluorescence kinetically (Ex/Em = 530/590 nm) over 45 minutes and calculate IC₅₀ values via non-linear regression.

Protocol B: Endothelial Leukocyte Adhesion Assay

Causality: While VAP-1 is an enzyme, it also mediates leukocyte rolling. Covalent modification of the active site by hydrazinecarboxamides induces a conformational shift that impairs this adhesive function.

  • Endothelial Priming: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence. Stimulate with 10 ng/mL TNF-α for 4 hours to physiologically upregulate VAP-1 surface expression.

  • Compound Treatment: Wash the monolayer and apply 100 nM of PCP-HC or vehicle control for 2 hours.

  • Leukocyte Introduction: Add CFSE-labeled human peripheral blood mononuclear cells (PBMCs). Incubate for 30 minutes under mild shear stress (rocking) to simulate physiological blood flow.

  • Stringent Washing (Validation Step): Perform three rigorous washes with PBS. This mechanical disruption ensures that only strongly VAP-1-anchored leukocytes remain, eliminating false positives from non-specific settling.

  • Analysis: Lyse the remaining cells and quantify CFSE fluorescence (Ex/Em = 492/517 nm) to determine the percentage of adhesion inhibition.

Pathway Visualization

The following diagram maps the dual pathological cascade of SSAO/VAP-1 and the precise intervention point of PCP-HC.

G Amines Endogenous Amines (e.g., Methylamine) VAP1 SSAO / VAP-1 (Active Enzyme) Amines->VAP1 Substrate Binding Products H2O2 + Aldehydes + Ammonia VAP1->Products Oxidative Deamination Adhesion Leukocyte Extravasation (Inflammation) VAP1->Adhesion Adhesive Function PCP_HC PCP-HC (Lipophilic Inhibitor) PCP_HC->VAP1 Covalent TPQ Blockade Pathology Oxidative Stress & Tissue Fibrosis Products->Pathology Cytotoxicity

Fig 1. Pharmacodynamic blockade of SSAO/VAP-1 by PCP-HC, preventing oxidative stress and inflammation.

References

  • Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed.
  • Semicarbazide-sensitive amine oxidase inhibition ameliorates albuminuria and glomerulosclerosis but does not improve tubulointerstitial fibrosis in diabetic nephrop
  • Semicarbazide-Sensitive Amine Oxidase in Vascular Smooth Muscle Cells - American Heart Associ
  • Semicarbazide-sensitive amine oxidase activation promotes adipose conversion of 3T3-L1 cells | Biochemical Journal | Portland Press.
  • semicarbazide | MedChemExpress (MCE) Life Science Reagents.

Sources

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N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide
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N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide
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